(5-Chloro-1H-indazol-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2H-indazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUIOIPQDAOQHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625974 | |
| Record name | (5-Chloro-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102735-90-0 | |
| Record name | (5-Chloro-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-chloro-1H-indazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of (5-Chloro-1H-indazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic data for (5-Chloro-1H-indazol-3-yl)methanol. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The indazole scaffold is a privileged structure in drug discovery, and functionalized derivatives like this alcohol are crucial for further molecular elaboration.
Chemical and Physical Properties
This compound is a heterocyclic compound featuring a chloro-substituted indazole ring with a hydroxymethyl group at the 3-position. Its physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 102735-90-0 | [1] |
| Molecular Formula | C₈H₇ClN₂O | [1][2] |
| Molecular Weight | 182.61 g/mol | [1] |
| Monoisotopic Mass | 182.02469 Da | [2] |
| Boiling Point | 412.4 ± 30.0 °C (Predicted) | [1][3] |
| Density | 1.510 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Flash Point | 203.235 °C (Calculated) | [3] |
| Refractive Index | 1.725 (Calculated) | [3] |
| XLogP3 (Predicted) | 1.3 | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. While a complete public dataset for this specific molecule is limited, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
| Technique | Predicted Data and Interpretation |
| ¹H NMR | Expected signals would include aromatic protons on the indazole ring, a singlet for the methylene (-CH₂) protons, and a broad singlet for the hydroxyl (-OH) proton. Aromatic signals for a 5-chloro-3-substituted indazole would typically appear in the δ 7.0-8.0 ppm range. The methylene protons adjacent to the aromatic ring and hydroxyl group would likely appear around δ 4.5-5.0 ppm. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-145 ppm range. The carbon bearing the chloro group would be influenced accordingly. The methylene carbon (-CH₂OH) would likely appear in the δ 55-65 ppm region. |
| Mass Spectrometry | Predicted collision cross-section (CCS) values for various adducts have been calculated. For example, the [M+H]⁺ adduct is predicted to have a m/z of 183.03197 and a CCS of 133.4 Ų.[2] The mass spectrum would show a characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). |
| Infrared (IR) Spectroscopy | A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding.[4] C-H stretching vibrations for the aromatic and methylene groups would appear around 2850-3100 cm⁻¹. C=C stretching vibrations for the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. A C-O stretching vibration would be expected around 1000-1200 cm⁻¹. |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the reduction of its corresponding aldehyde, 5-Chloro-1H-indazole-3-carbaldehyde. This precursor can be synthesized from 5-chloroindole via nitrosation.
Logical Synthesis Workflow
The following diagram illustrates the two-step synthetic pathway from a commercially available starting material to the target alcohol.
References
- 1. (5-Chloro-1H-indazol-3-yl)-methanol ,97% CAS#: 102735-90-0 [m.chemicalbook.com]
- 2. PubChemLite - this compound (C8H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 3. CAS # 102735-90-0, this compound: more information. [ww.chemblink.com]
- 4. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to (5-Chloro-1H-indazol-3-yl)methanol (CAS: 102735-90-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloro-1H-indazol-3-yl)methanol is a heterocyclic organic compound featuring a chlorinated indazole core with a hydroxymethyl group at the 3-position. While not extensively studied as a standalone therapeutic agent, this compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncological applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key building block in the development of targeted therapeutics, such as Polo-like kinase 4 (PLK4) inhibitors.
Chemical and Physical Properties
This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 102735-90-0 | [1][2] |
| Molecular Formula | C₈H₇ClN₂O | [3] |
| Molecular Weight | 182.61 g/mol | [1] |
| Appearance | Light yellow solid | N/A |
| Boiling Point (Predicted) | 412.4 ± 30.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.511 g/cm³ | [4] |
| Flash Point (Predicted) | 203.2 °C | [4] |
| pKa (Predicted) | 12.81 ± 0.40 | N/A |
| XlogP (Predicted) | 1.3 | [3] |
Synthesis
The synthesis of this compound is not widely detailed in dedicated publications. However, a logical and commonly employed synthetic route involves the reduction of the corresponding aldehyde, 5-chloro-1H-indazole-3-carboxaldehyde. This precursor can be synthesized from 5-chloroindole.[5]
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound via the reduction of 5-chloro-1H-indazole-3-carboxaldehyde.
Materials:
-
5-chloro-1H-indazole-3-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-chloro-1H-indazole-3-carboxaldehyde (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Application in Drug Discovery: A Precursor to PLK4 Inhibitors
The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the hinge region of protein kinases.[6][7] this compound serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors, most notably targeting Polo-like kinase 4 (PLK4).[6][8]
PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[8][9] Overexpression of PLK4 is implicated in the development and progression of various cancers, making it an attractive target for anticancer drug development.[6]
The hydroxymethyl group of this compound provides a convenient handle for further chemical modifications, allowing for the elaboration of the molecule to interact with other key residues within the ATP-binding pocket of PLK4, thereby leading to potent inhibition.
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway from a commercially available precursor to this compound.
Caption: Synthetic route to this compound.
Role as a Chemical Intermediate
This diagram shows the logical relationship of this compound as a key intermediate in the synthesis of advanced therapeutic candidates like PLK4 inhibitors.
Caption: Role as an intermediate in PLK4 inhibitor synthesis.
PLK4 Signaling Pathway
The diagram below provides a simplified overview of the central role of PLK4 in the cell cycle, the pathway targeted by inhibitors derived from this compound.
Caption: Simplified PLK4 signaling in centriole duplication.
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules. Its primary significance lies in its application as a foundational scaffold for the development of potent kinase inhibitors, particularly those targeting PLK4. The information provided in this guide offers a technical overview for researchers and drug development professionals, highlighting its synthesis and its crucial role in the creation of next-generation targeted therapies. Further exploration of this and similar indazole derivatives will likely continue to yield novel therapeutic candidates for a range of diseases.
References
- 1. (5-Chloro-1H-indazol-3-yl)-methanol ,97% CAS#: 102735-90-0 [chemicalbook.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. PubChemLite - this compound (C8H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 4. CAS # 102735-90-0, this compound: more information. [ww.chemblink.com]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Brief: Molecular Weight of (5-Chloro-1H-indazol-3-yl)methanol
FOR IMMEDIATE RELEASE
Shanghai, China – December 23, 2025 – This document provides a detailed calculation and summary of the molecular weight for the compound (5-Chloro-1H-indazol-3-yl)methanol, a substance of interest in contemporary chemical and pharmaceutical research. The determination of a compound's molecular weight is a foundational step in its characterization, influencing everything from reaction stoichiometry to analytical method development.
Compound Identification
The compound is this compound. Its unique Chemical Abstracts Service (CAS) Registry Number is 102735-90-0.[1][2][3]
Molecular Formula
The established molecular formula for this compound is C₈H₇ClN₂O .[1][2][4] This formula indicates that a single molecule of the compound is composed of eight carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom.
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the standard atomic weights of the constituent elements.
The formula for calculating the molecular weight is as follows:
Molecular Weight = (No. of C atoms × Atomic Weight of C) + (No. of H atoms × Atomic Weight of H) + (No. of Cl atoms × Atomic Weight of Cl) + (No. of N atoms × Atomic Weight of N) + (No. of O atoms × Atomic Weight of O)
The standard atomic weights for the relevant elements are:
Substituting these values into the formula:
Molecular Weight = (8 × 12.011) + (7 × 1.008) + (1 × 35.453) + (2 × 14.007) + (1 × 15.999) Molecular Weight = 96.088 + 7.056 + 35.453 + 28.014 + 15.999 Molecular Weight = 182.61 g/mol
Data Summary
The following table provides a clear, structured summary of the data used to calculate the molecular weight of this compound.
| Element | Symbol | Count in Molecule | Standard Atomic Weight (amu) | Total Contribution to Molecular Weight (amu) |
| Carbon | C | 8 | 12.011[5][18] | 96.088 |
| Hydrogen | H | 7 | 1.008[8][19] | 7.056 |
| Chlorine | Cl | 1 | 35.453[11][20] | 35.453 |
| Nitrogen | N | 2 | 14.007[13][14] | 28.014 |
| Oxygen | O | 1 | 15.999[16][17] | 15.999 |
| Total | 182.61 |
The calculated molecular weight of this compound is 182.61 g/mol .[2]
Methodology for Molecular Weight Determination
The determination of the molecular weight for a chemical compound like this compound is a theoretical calculation based on its empirically determined molecular formula and the standard atomic weights of its constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).
Protocol:
-
Compound Identification: The first step is to unambiguously identify the compound. This is achieved by determining its chemical structure, which leads to its systematic name and molecular formula (C₈H₇ClN₂O). This is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
-
Elemental Composition: The molecular formula dictates the number of atoms of each element present in one molecule of the compound.
-
Standard Atomic Weights: The standard atomic weight of each element is sourced from the IUPAC Periodic Table. These weights are a weighted average of the masses of an element's naturally occurring isotopes.
-
Calculation: The number of atoms of each element is multiplied by its standard atomic weight. The sum of these products for all elements in the formula yields the molecular weight of the compound. The unit for this value is the atomic mass unit (amu), which is numerically equivalent to its molar mass in grams per mole ( g/mol ).
Logical Workflow for Calculation
The process for calculating the molecular weight follows a straightforward logical path, which can be visualized as follows.
Caption: Workflow for Molecular Weight Calculation.
References
- 1. SDS of this compound, Safety Data Sheets, CAS 102735-90-0 - chemBlink [ww.chemblink.com]
- 2. (5-Chloro-1H-indazol-3-yl)-methanol ,97% CAS#: 102735-90-0 [m.chemicalbook.com]
- 3. CAS # 102735-90-0, this compound: more information. [ww.chemblink.com]
- 4. PubChemLite - this compound (C8H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 5. m.youtube.com [m.youtube.com]
- 6. Atomic/Molar mass [westfield.ma.edu]
- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. quora.com [quora.com]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. quora.com [quora.com]
- 12. youtube.com [youtube.com]
- 13. Nitrogen - Wikipedia [en.wikipedia.org]
- 14. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 15. fiveable.me [fiveable.me]
- 16. Oxygen - Wikipedia [en.wikipedia.org]
- 17. princeton.edu [princeton.edu]
- 18. byjus.com [byjus.com]
- 19. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 20. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
Elucidation of the Molecular Structure of (5-Chloro-1H-indazol-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of (5-chloro-1H-indazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the key analytical data and experimental protocols necessary for the synthesis and characterization of this molecule.
Chemical Identity and Properties
This compound is a substituted indazole derivative. The indazole core is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. The key structural features of the target molecule are a chlorine atom at position 5 of the indazole ring and a hydroxymethyl group at position 3.
Table 1: Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| Molecular Formula | C₈H₇ClN₂O |
| Molecular Weight | 182.61 g/mol |
| CAS Number | 102735-90-0 |
| Appearance | Predicted to be a solid |
| SMILES | C1=CC2=C(C=C1Cl)C(=NN2)CO |
| InChI | InChI=1S/C8H7ClN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11) |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process starting from 5-chloro-1H-indazole-3-carboxylic acid. This method first involves the esterification of the carboxylic acid to its methyl ester, followed by the reduction of the ester to the corresponding primary alcohol.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway from 5-chloro-1H-indazole-3-carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-chloro-1H-indazole-3-carboxylate [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-chloro-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (15 mL per gram of starting material).
-
Acid Catalysis: Carefully add concentrated sulfuric acid (2 mL per gram of starting material) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove any residual acid, and dry under vacuum to yield methyl 5-chloro-1H-indazole-3-carboxylate.
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Cool the suspension to 0 °C using an ice bath. Add a solution of methyl 5-chloro-1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.
-
Filtration and Extraction: Filter the resulting solid through a pad of celite and wash the filter cake with THF. Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.
Spectroscopic Data and Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental spectra for this specific molecule are not widely available in the public domain, the expected spectral data can be reliably predicted based on the analysis of closely related compounds.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-withdrawing chlorine atom and the heterocyclic ring system.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | N-H |
| ~7.95 | d | 1H | H-4 |
| ~7.60 | d | 1H | H-7 |
| ~7.30 | dd | 1H | H-6 |
| ~5.40 | t | 1H | -OH |
| ~4.80 | d | 2H | -CH₂- |
Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the indazole ring and the hydroxymethyl group are characteristic.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C-3 |
| ~141.0 | C-7a |
| ~127.0 | C-5 |
| ~125.0 | C-3a |
| ~122.0 | C-6 |
| ~120.0 | C-4 |
| ~112.0 | C-7 |
| ~55.0 | -CH₂- |
NMR Data Interpretation Workflow
Caption: Logical workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Table 4: Predicted m/z Peaks for this compound [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 183.0320 |
| [M+Na]⁺ | 205.0139 |
| [M-H]⁻ | 181.0174 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-Cl bonds, as well as the aromatic C=C stretching vibrations.
Table 5: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3300-3100 | N-H stretch | Indazole |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) |
| 1620-1450 | C=C stretch | Aromatic ring |
| 1250-1000 | C-O stretch | Primary alcohol |
| 850-750 | C-Cl stretch | Aryl chloride |
Conclusion
References
- 1. PubChemLite - this compound (C8H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. CAS # 102735-90-0, this compound: more information. [ww.chemblink.com]
- 3. (5-Chloro-1H-indazol-3-yl)-methanol ,97% CAS#: 102735-90-0 [chemicalbook.com]
- 4. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. rsc.org [rsc.org]
Technical Guide: Spectroscopic and Synthetic Profile of (5-Chloro-1H-indazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for (5-Chloro-1H-indazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of indazole-based molecules in drug discovery and development.
Spectroscopic Data
Precise spectroscopic characterization is fundamental for the unambiguous identification and quality assessment of this compound. The following tables summarize the key spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Compound | Solvent | Chemical Shift (δ) in ppm |
| 1H | Methyl 5-chloro-1H-indazole-3-carboxylate[1] | DMSO-d6 | 3.93 (s, 3H), 7.48 (dd, J = 1.5, 8.8 Hz, 1H), 7.72 (d, J = 8.8 Hz, 1H), 8.0 (d, J = 1.5 Hz, 1H) |
Note: The spectrum of this compound is expected to show a characteristic singlet for the methylene protons (-CH2OH) and distinct aromatic proton signals of the 5-chloro-1H-indazole core.
Table 2: Mass Spectrometry (MS) Data
Predicted mass spectrometry data provides theoretical values for various adducts of this compound, which are crucial for its identification in mass spectrometric analyses.
| Adduct | m/z (Predicted) [2] |
| [M+H]+ | 183.03197 |
| [M+Na]+ | 205.01391 |
| [M-H]- | 181.01741 |
| [M+NH4]+ | 200.05851 |
| [M+K]+ | 220.98785 |
| [M+H-H2O]+ | 165.02195 |
M = this compound
Table 3: Infrared (IR) Spectroscopy Data
Specific experimental IR data for this compound is not available. However, the spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol, N-H stretch of the indazole ring, C-H stretches of the aromatic ring, and C-Cl stretch.
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically starting from 5-chloro-1H-indazole-3-carboxylic acid.
Synthesis of Methyl 5-chloro-1H-indazole-3-carboxylate
This procedure outlines the esterification of 5-chloro-1H-indazole-3-carboxylic acid.
Procedure: [1]
-
To a solution of 5-chloro-1H-indazole-3-carboxylic acid (5.10 g) in methanol (75 mL), add concentrated sulfuric acid (10 mL).
-
Reflux the mixture for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into water (225 mL).
-
Collect the precipitated solid by filtration and wash with water to obtain methyl 5-chloro-1H-indazole-3-carboxylate.
Reduction of Methyl 5-chloro-1H-indazole-3-carboxylate to this compound
This section describes a general procedure for the reduction of the ester to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 5-chloro-1H-indazole-3-carboxylate in anhydrous THF to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure this compound.
Logical and Experimental Workflows
The following diagrams illustrate the key workflows in the synthesis and potential biological investigation of this compound.
Caption: Synthetic pathway for this compound.
Indazole derivatives are known to exhibit a wide range of biological activities, often through the inhibition of protein kinases. The following diagram illustrates a generalized signaling pathway that could be investigated for this compound and its derivatives.
Caption: Potential kinase inhibition signaling pathway.
Biological Significance
Indazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[3] Derivatives of the indazole scaffold are known to possess anti-inflammatory, anti-tumor, anti-HIV, and other biological properties.[3][4][5] Specifically, many indazole derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[5] The structural motif of this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Further investigation into its biological activity and that of its derivatives is a promising area of research.
References
- 1. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. PubChemLite - this compound (C8H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
The Biological Landscape of (5-Chloro-1H-indazol-3-yl)methanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Chloro-1H-indazol-3-yl)methanol is a heterocyclic organic compound belonging to the indazole class of molecules. Indazoles are bicyclic aromatic compounds that are isosteric to indoles and have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological activities, synthesis, and experimental protocols related to indazole derivatives, with a focus on positioning this compound within this broader context. While specific in-depth studies on this compound are limited, this document extrapolates potential activities and relevant experimental designs based on the extensive research conducted on structurally similar indazole compounds.
Introduction to Indazole Derivatives
Indazole and its derivatives are recognized as "privileged scaffolds" in drug discovery, meaning they are capable of binding to a variety of biological targets with high affinity. This versatility has led to the development of numerous indazole-containing compounds with a wide range of therapeutic applications, including anti-inflammatory, anti-tumor, antioxidant, hypoglycemic, anti-HIV, and anti-platelet activities.[1] The structural similarity of the indazole ring to the indole nucleus, a common motif in biologically active natural products and pharmaceuticals, contributes to its broad spectrum of biological activities.[2]
Synthesis of this compound and Related Compounds
The synthesis of this compound and its precursors, such as 5-chloro-1H-indazole-3-carboxylic acid, is a critical step in exploring its biological potential. Several synthetic routes have been established for related indazole derivatives.
A common precursor for this compound is methyl 5-chloro-1H-indazole-3-carboxylate. The synthesis of this compound can be achieved from 5-chloro-1H-indazole-3-carboxylic acid and methanol in the presence of a strong acid catalyst like sulfuric acid.[3]
The synthesis of the 5-chloro-1H-indazole-3-carboxylic acid core can be accomplished through various methods, including the Jacobson indazole synthesis, which involves the reaction of o-acetamidophenylacetate with tert-butyl nitrite followed by hydrolysis.[1] Another approach involves the hydrolysis of 5-chloro-3-cyanoindazole.[1]
The final step to obtain this compound would typically involve the reduction of the corresponding carboxylic acid or ester, for instance, using a reducing agent like lithium aluminum hydride.
Illustrative Synthetic Workflow:
Caption: General synthetic pathway for this compound.
Potential Biological Activities and Mechanisms of Action
While direct experimental evidence for the biological activity of this compound is not extensively reported in publicly available literature, its structural features suggest potential interactions with various biological targets based on the known activities of other indazole derivatives.
Cannabinoid Receptor (CB1) Agonism
A significant number of indazole derivatives have been patented as cannabinoid receptor 1 (CB1) agonists.[4] The CB1 receptor is a G protein-coupled receptor primarily expressed in the central and peripheral nervous system and is involved in regulating a wide range of physiological processes. CB1 agonists have therapeutic potential for conditions such as pain, nausea, and appetite stimulation.
Hypothesized CB1 Receptor Signaling Pathway:
Caption: Postulated inhibitory signaling cascade upon CB1 receptor activation.
Other Potential Activities
The indazole scaffold is present in a variety of approved drugs and clinical candidates, highlighting its therapeutic potential. These include:
-
Anti-emetic effects: Granisetron, a 5-HT3 receptor antagonist, features an indazole core and is used to prevent nausea and vomiting caused by chemotherapy.[1]
-
Anticancer properties: Several tyrosine kinase inhibitors, such as Axitinib and Pazopanib, incorporate the indazole moiety.
Given these precedents, this compound could be investigated for its activity against a range of biological targets.
Suggested Experimental Protocols for Biological Screening
To elucidate the biological activity of this compound, a systematic screening approach is recommended. The following are representative experimental protocols that could be adapted.
Cannabinoid Receptor Binding Assay
This assay determines the affinity of the compound for the CB1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand Binding: Incubate the cell membranes with a known radiolabeled CB1 antagonist (e.g., [³H]SR141716A) in the presence of varying concentrations of this compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow for Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Antibacterial Activity Assay
To assess potential antibacterial properties, standard microbiological assays can be employed.
Methodology:
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Broth Microdilution Method: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data Summary (Hypothetical)
| Assay | Target | Parameter | Value | Reference |
| Radioligand Binding | Human CB1 Receptor | Ki (nM) | Data Not Available | - |
| Broth Microdilution | S. aureus (ATCC 29213) | MIC (µg/mL) | Data Not Available | - |
| Broth Microdilution | E. coli (ATCC 25922) | MIC (µg/mL) | Data Not Available | - |
Conclusion and Future Directions
This compound represents an intriguing yet underexplored member of the biologically active indazole family. Based on the extensive research into this chemical class, it holds potential for a range of therapeutic applications, most notably as a modulator of the cannabinoid system. The lack of specific biological data underscores the need for systematic in vitro and in vivo studies to fully characterize its pharmacological profile. The experimental frameworks provided in this guide offer a starting point for such investigations. Future research should focus on a broad screening of this compound against various targets, followed by lead optimization to enhance potency and selectivity for any identified activities.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold, a bicyclic aromatic heterocycle featuring a benzene ring fused to a pyrazole ring, has risen to prominence as a "privileged scaffold" in the field of medicinal chemistry.[1] Its inherent structural rigidity, amenability to synthetic modification, and capacity to engage in crucial hydrogen bonding interactions have established it as a fundamental component in the design of numerous biologically active compounds.[1][2] Indazole derivatives are rare in nature but have been synthesized to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, antimicrobial, and anti-HIV properties.[3][4] This versatility has led to the successful development of several FDA-approved drugs, cementing the indazole core as a critical motif in contemporary drug discovery.[5][6]
This technical guide offers a comprehensive overview of the indazole scaffold, covering its synthesis, mechanisms of action, quantitative biological activity, and key therapeutic applications. It is intended to serve as a valuable resource for professionals engaged in the multifaceted process of drug discovery and development.
Synthesis of the Indazole Core
The construction of the indazole ring system can be achieved through various synthetic strategies. These methods provide access to the two principal regioisomers, the more thermodynamically stable 1H-indazole and the 2H-indazole.[3] Common approaches often involve the cyclization of appropriately substituted aryl precursors.
One prevalent strategy is the PIFA-mediated (bis(trifluoroacetoxy)iodo]benzene) oxidative C-N bond formation from readily accessible arylhydrazones. This method is valued for its broad substrate scope and mild, metal-free conditions.[7] Other notable methods include the Cadogan reaction, which involves the reductive cyclization of imines with triethyl phosphite, and palladium-catalyzed arylations.[8]
General Synthetic Workflow
The synthesis of a substituted indazole derivative typically follows a multi-step sequence, beginning with commercially available starting materials and proceeding through key intermediates to the final product, which then undergoes purification and characterization.
Caption: Generalized workflow for the synthesis of indazole derivatives.
Therapeutic Applications and Mechanisms of Action
The indazole scaffold is a key component in numerous drugs targeting a variety of diseases, with a particular prominence in oncology.[9][10] The mechanism of action is often tied to the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.
Kinase Inhibition in Oncology
Many indazole-based drugs function as potent kinase inhibitors.[9] For example, Axitinib and Pazopanib are multi-kinase inhibitors used in cancer therapy.[5] They primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs), key drivers of angiogenesis—the formation of new blood vessels that supply tumors with nutrients. By blocking the ATP binding site of the kinase, these drugs prevent receptor autophosphorylation and downstream signaling, ultimately inhibiting tumor growth and vascularization.
Caption: Inhibition of the VEGFR signaling pathway by indazole-based drugs.
PARP Inhibition
Another critical application is in the inhibition of Poly (ADP-ribose) polymerase (PARP). Niraparib , an indazole-containing drug, is a PARP inhibitor used for treating certain types of ovarian, fallopian tube, and breast cancer.[3] PARP enzymes are essential for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (like BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
Caption: Mechanism of PARP inhibition leading to synthetic lethality.
Other Therapeutic Areas
Beyond oncology, indazole derivatives have shown broad biological activities.[4] Benzydamine is an indazole-based non-steroidal anti-inflammatory drug (NSAID), and Granisetron is a selective 5-HT3 receptor antagonist used as an antiemetic in chemotherapy.[7][11]
Approved Indazole-Containing Drugs
The versatility of the indazole scaffold is highlighted by the number of approved drugs that incorporate this core structure.
| Drug Name | Trade Name | Primary Target(s) | Therapeutic Indication |
| Pazopanib | Votrient | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Axitinib | Inlyta | VEGFR | Renal Cell Carcinoma |
| Niraparib | Zejula | PARP1, PARP2 | Ovarian, Fallopian Tube, Breast Cancer |
| Entrectinib | Rozlytrek | TRKA/B/C, ROS1, ALK | ROS1+ NSCLC, NTRK Fusion+ Solid Tumors |
| Granisetron | Kytril | 5-HT3 Receptor | Chemotherapy-induced nausea and vomiting |
| Benzydamine | Tantum Verde | Anti-inflammatory | Pain and inflammation (mouth, throat) |
Quantitative Bioactivity Data
The potency of indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibitory constant (Kᵢ). These values are crucial for structure-activity relationship (SAR) studies, which aim to optimize the scaffold for improved efficacy and selectivity.
Anti-Cancer Activity of Representative Indazole Derivatives
The following table summarizes the IC₅₀ values of various indazole derivatives against different cancer cell lines and protein kinases, demonstrating the scaffold's potential.
| Compound ID | Target / Cell Line | IC₅₀ (nM) | Reference |
| Compound 109 | EGFR T790M Kinase | 5.3 | [3] |
| Compound 109 | EGFR Kinase | 8.3 | [3] |
| Compound 82a | Pim-1 Kinase | 0.4 | [3] |
| Compound 82a | Pim-2 Kinase | 1.1 | [3] |
| Compound 82a | Pim-3 Kinase | 0.4 | [3] |
| Compound 174 | GR (Glucocorticoid Receptor) | 3.8 | [3] |
| Compound 129 | PDK1 Kinase | 80 | [3] |
| Compound 130 | PDK1 Kinase | 90 | [3] |
| Compound 2f | 4T1 (Breast Cancer) | 230 | [12] |
| Compound 2f | A549 (Lung Cancer) | 890 | [12] |
| Compound 88 | MAO-B | 0.17 (Kᵢ) | [7] |
| Compound 90 | JNK3 Kinase | 5 | [7] |
Anti-inflammatory Activity of Indazole Derivatives
Indazole derivatives have also been evaluated for their anti-inflammatory properties by measuring their ability to inhibit key inflammatory mediators like Cyclooxygenase-2 (COX-2).[13]
| Compound | Target | IC₅₀ (µM) | Reference |
| Indazole | COX-2 | 23.42 | [13] |
| 5-Aminoindazole | COX-2 | 12.32 | [13] |
| 6-Nitroindazole | COX-2 | 19.22 | [13] |
| Celecoxib (Standard) | COX-2 | 5.10 | [13] |
Experimental Protocols
Detailed and reproducible experimental methods are the bedrock of drug discovery. Below are representative protocols for the synthesis and biological evaluation of indazole derivatives.
Protocol 1: General Synthesis of 1H-Indazoles via PIFA-Mediated Cyclization
This protocol describes a metal-free method for synthesizing 1H-indazoles from arylhydrazones.[7]
-
Preparation of Arylhydrazone: To a solution of the desired aryl hydrazine (1.0 eq) in ethanol, add the corresponding aldehyde or ketone (1.0 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the arylhydrazone.
-
Oxidative Cyclization: Dissolve the arylhydrazone (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1H-indazole derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of an indazole compound against a specific protein kinase.[12]
-
Reagents and Materials: Kinase enzyme, corresponding substrate peptide, ATP (Adenosine triphosphate), kinase assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Preparation: Prepare a serial dilution of the indazole test compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
-
Kinase Reaction: In a 96-well or 384-well plate, add the following in order:
-
Kinase assay buffer.
-
Test compound dilution or DMSO (for control wells).
-
Kinase enzyme solution.
-
Substrate/ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified reaction time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of product (e.g., ADP) formed. For the ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete unused ATP, then add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Measurement: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.[12]
Protocol 3: MTT Cell Viability Assay
This colorimetric assay is widely used to measure the anti-proliferative effects of compounds on cancer cell lines.[12]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the indazole compound (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a blank (medium only).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
Conclusion and Future Perspectives
The indazole scaffold has unequivocally demonstrated its value as a privileged core in medicinal chemistry.[1] Its structural and electronic properties make it an ideal foundation for designing potent and selective inhibitors for a wide range of biological targets. The clinical success of indazole-containing drugs in oncology and other areas provides a strong validation of its therapeutic potential.[10]
Future research will likely focus on several key areas. Expanding the structural diversity of indazole libraries through novel synthetic methodologies will be crucial for exploring new chemical space.[7] The application of computational and structure-based drug design will enable more rational, mechanism-guided optimization of indazole leads against both established and novel biological targets. Furthermore, the development of multifunctional agents, where the indazole core is linked to other pharmacophores, could lead to therapies with enhanced efficacy and the ability to overcome drug resistance. The continued exploration of this remarkable scaffold promises to yield the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Indazole Derivatives [bldpharm.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of (5-Chloro-1H-indazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for (5-Chloro-1H-indazol-3-yl)methanol. Due to the limited availability of data specific to this compound, this guide incorporates information from structurally similar compounds, such as other indazole derivatives and chlorinated heterocyclic compounds, to provide a thorough understanding of the potential hazards and necessary precautions.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. This information is crucial for the safe handling and storage of the compound.
| Property | Value | Source |
| CAS Number | 102735-90-0 | [1] |
| Molecular Formula | C₈H₇ClN₂O | [1] |
| Molecular Weight | 182.61 g/mol | [1] |
| Predicted pKa | 12.81 ± 0.40 | Not specified |
| Storage Temperature | 2-8°C | Not specified |
Hazard Identification and GHS Classification
Potential GHS Hazard Classifications:
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 |
Potential Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Potential Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P405: Store locked up.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is essential to minimize risk when working with this compound.
Personal Protective Equipment (PPE)
A diagrammatic representation of the recommended PPE is provided below.
Caption: Recommended Personal Protective Equipment for handling this compound.
Weighing and Dissolving the Compound
This protocol outlines the safe procedure for weighing and dissolving this compound.
-
Preparation: Always work within a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible. Don all required PPE as detailed in the diagram above.
-
Weighing: Use a calibrated analytical balance. Place a clean weighing paper or boat on the balance and tare it. Carefully transfer the desired amount of the compound onto the weighing paper, minimizing the creation of dust. Record the exact weight.
-
Dissolution: Transfer the weighed compound into a suitable, labeled flask. Rinse the weighing paper with a small amount of the chosen solvent (e.g., DMSO, ethanol) and add the rinse to the flask to ensure a complete transfer. Add the remaining solvent to achieve the desired concentration. Cap the flask and mix thoroughly using a vortex mixer or sonicator until the compound is fully dissolved.[4]
Reactivity and Storage
Chemical Stability: Stable under recommended storage conditions.[3]
Incompatible Materials: Strong oxidizing agents.[3]
Conditions to Avoid: Information not available.
Hazardous Decomposition Products: Under combustion, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Recommended storage temperature is 2-8°C.
Toxicological Information
Specific toxicological data for this compound is not available. The information below is based on the general toxicological profile of chlorinated heterocyclic compounds and indazole derivatives.
Acute Toxicity:
-
Oral: Likely harmful if swallowed.
-
Dermal: May cause skin irritation upon contact.
-
Inhalation: May cause respiratory tract irritation.
Chronic Toxicity: Data not available.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Data not available.
First Aid Measures
A logical workflow for first aid procedures is illustrated below.
Caption: First aid procedures for exposure to this compound.
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Accidental Release Measures:
-
Personal Precautions: Wear appropriate PPE. Evacuate personnel to a safe area. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. This compound should be treated as hazardous waste. Do not dispose of it with regular trash or down the drain.
Biological and Pharmacological Context
Indazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities. They are often considered bioisosteres of indoles and are prevalent in many biologically active compounds and approved drugs.[5][6]
General Pharmacological Activities of Indazole Derivatives:
-
Anti-inflammatory[6]
-
Anticancer[7]
-
Antimicrobial and antiparasitic[8]
-
Anti-HIV[6]
-
Vasorelaxant activity[9]
The specific biological activity and signaling pathways of this compound have not been reported. However, based on the activities of other indazole derivatives, it is plausible that this compound could be investigated for similar therapeutic applications. The diagram below illustrates a generalized workflow for the initial biological screening of a novel indazole derivative.
Caption: A generalized workflow for the biological screening of novel indazole derivatives.
This guide is intended for use by qualified professionals and should be supplemented with a thorough review of all available safety information and good laboratory practices. As new data for this compound becomes available, this guide should be updated accordingly.
References
- 1. (5-Chloro-1H-indazol-3-yl)-methanol ,97% CAS#: 102735-90-0 [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (5-Chloro-1H-indazol-3-yl)methanol from 5-chloro-1H-indazole-3-carboxylic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of (5-Chloro-1H-indazol-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery, through the reduction of 5-chloro-1H-indazole-3-carboxylic acid. The protocol details a robust and efficient method utilizing lithium aluminum hydride (LiAlH₄) as the reducing agent.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in the design of novel therapeutic agents. The functionalization of the indazole core is crucial for modulating the pharmacological properties of these molecules. The conversion of a carboxylic acid group at the 3-position to a hydroxymethyl group provides a versatile handle for further chemical modifications, such as etherification, esterification, or oxidation to the corresponding aldehyde. This application note presents a detailed protocol for the efficient synthesis of this compound.
Reaction Scheme
The synthesis involves the reduction of the carboxylic acid functional group of 5-chloro-1H-indazole-3-carboxylic acid to a primary alcohol using the powerful reducing agent, lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent.
Figure 1: Chemical equation for the synthesis of this compound.
Physicochemical Data
A summary of the key physicochemical properties of the reactant and the product is provided in the table below for easy reference.
| Property | 5-chloro-1H-indazole-3-carboxylic acid | This compound |
| Molecular Formula | C₈H₅ClN₂O₂ | C₈H₇ClN₂O |
| Molecular Weight | 196.59 g/mol | 182.61 g/mol |
| CAS Number | 1077-95-8 | 102735-90-0 |
| Boiling Point | 472.1 °C at 760 mmHg (Predicted) | 412.4 °C at 760 mmHg (Predicted) |
| Density | 1.6 g/cm³ (Predicted) | 1.510 g/cm³ (Predicted) |
Experimental Protocol
This section outlines a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
-
5-chloro-1H-indazole-3-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), add a stir bar and a suspension of lithium aluminum hydride (LiAlH₄) (1.5 to 3.0 equivalents) in anhydrous tetrahydrofuran (THF) to a dry, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Addition of Carboxylic Acid:
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
The reaction can then be stirred at room temperature or gently refluxed to ensure completion.[2] Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up (Fieser Work-up):
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.[1]
-
Carefully and slowly add deionized water (equal in volume to the mass of LiAlH₄ used in grams) to quench the excess LiAlH₄.[3] Caution: This is a highly exothermic reaction and will evolve hydrogen gas.
-
Add a 15% aqueous sodium hydroxide (NaOH) solution (equal in volume to the mass of LiAlH₄ used in grams).[3]
-
Add deionized water again (3 times the volume of the mass of LiAlH₄ used in grams).[3]
-
Stir the resulting mixture vigorously at room temperature for 15-30 minutes until a white, granular precipitate of aluminum salts forms.[4]
-
-
Isolation of the Product:
-
Filter the mixture through a pad of Celite® to remove the aluminum salts.
-
Wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Visualizations
Diagram of the Experimental Workflow:
Caption: A flowchart illustrating the key stages of the synthesis.
Logical Relationship of the Synthesis:
Caption: The logical progression from starting material to final product.
Safety Precautions
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood.
-
The quenching of the reaction is highly exothermic and should be performed with extreme caution, especially on a large scale.
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 5-chloro-1H-indazole-3-carboxylic acid. The described method is efficient and scalable, making it suitable for both academic research and industrial drug development settings. The resulting product is a key intermediate for the synthesis of a variety of biologically active indazole derivatives.
References
Synthesis of (5-Chloro-1H-indazol-3-yl)methanol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, two-step experimental protocol for the synthesis of (5-Chloro-1H-indazol-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the esterification of 5-Chloro-1H-indazole-3-carboxylic acid, followed by the reduction of the resulting methyl ester.
I. Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the Fischer esterification of commercially available 5-Chloro-1H-indazole-3-carboxylic acid to yield methyl 5-chloro-1H-indazole-3-carboxylate. The subsequent step is the reduction of the methyl ester to the desired primary alcohol using a powerful reducing agent, Lithium Aluminium Hydride (LiAlH₄).
Caption: Two-step synthesis of this compound.
II. Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield |
| 5-Chloro-1H-indazole-3-carboxylic acid | C₈H₅ClN₂O₂ | 196.59 | Solid | - |
| Methyl 5-chloro-1H-indazole-3-carboxylate | C₉H₇ClN₂O₂ | 210.62 | Solid | ~75%[1] |
| This compound | C₈H₇ClN₂O | 182.61 | Solid | - |
III. Detailed Experimental Protocols
Safety Precautions: Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood. Lithium Aluminium Hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water and protic solvents; it must be handled with extreme care under an inert atmosphere.
Step 1: Synthesis of Methyl 5-chloro-1H-indazole-3-carboxylate
This protocol is adapted from established esterification procedures.
Materials and Reagents:
-
5-Chloro-1H-indazole-3-carboxylic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-1H-indazole-3-carboxylic acid (e.g., 5.10 g).
-
Add methanol (75 mL) to the flask and stir to suspend the solid.
-
Carefully and slowly add concentrated sulfuric acid (10 mL) to the stirred suspension.
-
Heat the mixture to reflux and maintain the reflux for 3 hours.
-
After 3 hours, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water (225 mL). A precipitate will form.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with deionized water.
-
Dry the solid product, methyl 5-chloro-1H-indazole-3-carboxylate, to a constant weight. A yield of approximately 75% can be expected.[1]
Step 2: Synthesis of this compound
This protocol is based on standard Lithium Aluminium Hydride reduction procedures for esters.[2][3][4]
Materials and Reagents:
-
Methyl 5-chloro-1H-indazole-3-carboxylate
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Two-neck round-bottom flask
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Set up a dry two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Carefully add Lithium Aluminium Hydride (LiAlH₄) (a molar excess, e.g., 2-3 equivalents relative to the ester) to the flask.
-
Add anhydrous THF to the flask to create a suspension of LiAlH₄. Cool the suspension to 0°C using an ice bath.
-
Dissolve methyl 5-chloro-1H-indazole-3-carboxylate in a separate flask with anhydrous THF.
-
Transfer the solution of the ester to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Fieser Method): Once the reaction is complete, cool the flask back to 0°C in an ice bath.[3][5]
-
Quench the reaction by the slow and careful dropwise addition of the following, in order (for a reaction using 'x' g of LiAlH₄):
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
A granular precipitate should form. Allow the mixture to warm to room temperature and stir for 15-30 minutes.
-
Add anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.
-
Filter the mixture to remove the inorganic salts, and wash the salts thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by a suitable method, such as recrystallization or column chromatography, to yield the pure product.
IV. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for the reduction step.
Caption: Workflow for the reduction of the ester to the final product.
References
Application Notes and Protocols for the Use of (5-Chloro-1H-indazol-3-yl)methanol in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloro-1H-indazol-3-yl)methanol is a key building block in the synthesis of a diverse range of kinase inhibitors. Its substituted indazole core serves as a versatile scaffold that can be strategically modified to target the ATP-binding sites of various kinases, playing a crucial role in the development of targeted cancer therapies. This document provides detailed application notes on the utility of this compound and protocols for its derivatization in the synthesis of potent kinase inhibitors targeting kinases such as AXL, PLK4, JNK, and c-Met.
The indazole moiety is a privileged structure in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of kinase domains. The 5-chloro substituent can provide additional hydrophobic interactions and influence the overall electronic properties of the molecule, often contributing to enhanced binding affinity and selectivity. The 3-methanol group serves as a convenient handle for further chemical modifications, allowing for the introduction of various side chains to explore the solvent-exposed regions of the kinase active site and optimize pharmacokinetic properties.
Kinase Targets and Signaling Pathways
Inhibitors derived from this compound have shown activity against several important cancer-related kinases. Understanding the signaling pathways of these kinases is crucial for elucidating the mechanism of action of the inhibitors.
AXL Receptor Tyrosine Kinase
AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases. Its signaling is initiated by the binding of its ligand, Gas6 (Growth Arrest-Specific 6). This leads to receptor dimerization and autophosphorylation, activating downstream pathways such as PI3K/AKT, MAPK/ERK, and NF-κB, which are involved in cell survival, proliferation, migration, and invasion. Aberrant AXL signaling is associated with tumor progression and drug resistance in various cancers.
Polo-like Kinase 4 (PLK4)
PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle. Overexpression of PLK4 can lead to centrosome amplification, a hallmark of many cancers, which can result in chromosomal instability and aneuploidy. PLK4 activity is tightly regulated throughout the cell cycle, and its inhibition can lead to mitotic errors and cell death in cancer cells.
c-Jun N-terminal Kinase (JNK)
JNK is a member of the mitogen-activated protein kinase (MAPK) family and is activated by various stress stimuli, including inflammatory cytokines and UV radiation. The JNK signaling pathway is a three-tiered cascade involving a MAPKKK (e.g., MEKK1), a MAPKK (e.g., MKK4/7), and JNK itself. Activated JNK phosphorylates transcription factors such as c-Jun, leading to the regulation of genes involved in apoptosis, inflammation, and cell proliferation.
c-Met Receptor Tyrosine Kinase
c-Met, also known as hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, and morphogenesis. Upon binding of HGF, c-Met dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. Dysregulation of c-Met signaling is implicated in the development and progression of many cancers.
Quantitative Data of Representative Inhibitors
The following table summarizes the inhibitory activities of representative kinase inhibitors that can be synthesized from this compound or its close derivatives.
| Kinase Target | Inhibitor Name/Scaffold | IC50 (nM) | Reference |
| AXL | Bemcentinib (BGB324) | 14 | [1][2] |
| PLK4 | CFI-400945 | 2.8 | [3] |
| JNK1 | JNK-IN-8 | 4.7 | [4][5][6] |
| JNK2 | JNK-IN-8 | 18.7 | [4][6] |
| JNK3 | JNK-IN-8 | 1 | [4][5] |
| c-Met | AMG 337 | 1 | [7] |
Experimental Protocols
General Synthetic Strategies
The transformation of this compound into kinase inhibitors typically involves initial modification of the methanol group, followed by cross-coupling reactions to introduce diverse functionalities at the 3-position of the indazole core.
Protocol 1: Etherification of this compound
This protocol describes a general method for the etherification of the primary alcohol, which can be a key step in building more complex side chains.
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
-
Protocol 2: Synthesis of 3-Aryl-1H-indazoles via Suzuki Coupling
This protocol outlines a general procedure for the Suzuki cross-coupling reaction to introduce an aryl group at the 3-position, starting from a 3-iodo-indazole derivative. The initial conversion of this compound to the corresponding 3-iodo derivative is a necessary prerequisite.
-
Materials:
-
3-Iodo-5-chloro-1H-indazole (prepared from this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a reaction vessel, combine 3-iodo-5-chloro-1H-indazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Add the palladium catalyst (0.05 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the 3-aryl-1H-indazole.
-
Biological Assays
Protocol 3: In Vitro Kinase Activity Assay (Luminescence-based)
This protocol describes a general method to determine the IC50 of a synthesized inhibitor against a target kinase.
-
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Synthesized inhibitor
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a 96-well plate, add the inhibitor dilutions, kinase, and substrate in the kinase assay buffer. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.
-
Protocol 4: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of the synthesized inhibitors on the proliferation of cancer cell lines.[8]
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Synthesized inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized inhibitor for 48-72 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of kinase inhibitors. Its structural features allow for the strategic design of potent and selective inhibitors targeting key kinases implicated in cancer. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and biological evaluation of novel kinase inhibitors based on this important scaffold. Further derivatization and optimization can lead to the discovery of next-generation targeted therapies for various malignancies.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (5-Chloro-1H-indazol-3-yl)methanol as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloro-1H-indazol-3-yl)methanol is a key building block in the synthesis of a variety of heterocyclic compounds, many of which exhibit significant biological activity. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors. The 5-chloro substitution and the 3-hydroxymethyl group provide versatile handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound and its precursors in the synthesis of biologically active molecules, with a focus on kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.
Application: Precursor to Kinase Inhibitors
The primary application of this compound and its derivatives is in the synthesis of potent and selective kinase inhibitors. The indazole core can effectively mimic the purine ring of ATP, enabling these compounds to bind to the ATP-binding site of various kinases. One of the most prominent examples is Axitinib, a VEGFR inhibitor approved for the treatment of advanced renal cell carcinoma. The 5-chloro-1H-indazole moiety is a crucial component of Axitinib and other related kinase inhibitors.
Targeted Signaling Pathway: VEGFR Signaling
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels. In cancer, tumor cells often overexpress VEGF, leading to the formation of a dense network of blood vessels that supply the tumor with nutrients and oxygen, facilitating its growth and metastasis. Axitinib and related compounds inhibit VEGFRs, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.
Below is a diagram illustrating the VEGFR signaling pathway and the point of inhibition by indazole-based inhibitors like Axitinib.
Caption: VEGFR signaling pathway and inhibition by indazole-based compounds.
Data Presentation: Biological Activity of Indazole Derivatives
The following tables summarize the biological activity of Axitinib and other heterocyclic compounds derived from indazole precursors.
Table 1: Kinase Inhibitory Activity of Axitinib
| Target Kinase | IC₅₀ (nM) |
| VEGFR-1 | 0.1 |
| VEGFR-2 | 0.2 |
| VEGFR-3 | 0.1-0.3 |
| PDGFRβ | 1.6 |
| c-Kit | 1.7 |
Data sourced from publicly available literature.
Table 2: Anti-proliferative Activity of Axitinib Derivatives
A study by Hu et al. synthesized a series of 3-(pyrrolopyridin-2-yl)indazole derivatives and evaluated their anti-proliferative effects on five human cancer cell lines.[1]
| Compound | HL60 IC₅₀ (nM) | HCT116 IC₅₀ (nM) |
| 93 | 8.3 | 1.3 |
Data is illustrative of the potential for developing potent anti-cancer agents from the indazole scaffold.
Table 3: Structure-Activity Relationship of 1H-indazol-3-amine Derivatives against Bcr-Abl
Wang et al. synthesized and evaluated 1H-indazol-3-amine derivatives for their activity against Bcr-Abl wild type and the T315I mutant.[1]
| Compound | Bcr-AblWT IC₅₀ (µM) | Bcr-AblT315I IC₅₀ (µM) | K562 cells IC₅₀ (µM) |
| 89 | 0.014 | 0.45 | 6.50 |
| Imatinib | - | - | - |
This data highlights the versatility of the indazole core in targeting different kinases.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of more complex heterocyclic compounds.
Protocol 1: Synthesis of 5-Chloro-1H-indazole-3-carboxaldehyde
This protocol describes the synthesis of the direct precursor to this compound, starting from 5-chloro-indole.
Caption: Workflow for the synthesis of 5-Chloro-1H-indazole-3-carboxaldehyde.
Materials:
-
5-chloro-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2 N aqueous solution
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, syringe pump, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF. Cool the solution to 0°C in an ice bath.
-
Slowly add 2 N aqueous HCl (2.7 equivalents) to the cooled solution. Stir the mixture for 10 minutes at 0°C.
-
Preparation of the Indole Solution: In a separate flask, dissolve 5-chloro-indole (1 equivalent) in DMF.
-
Reaction: Using a syringe pump, add the 5-chloro-indole solution to the nitrosating mixture at 0°C over a period of 2 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford 5-Chloro-1H-indazole-3-carboxaldehyde.
Protocol 2: Reduction to this compound
This protocol describes the reduction of the aldehyde synthesized in Protocol 1 to the target alcohol.
Materials:
-
5-Chloro-1H-indazole-3-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve 5-Chloro-1H-indazole-3-carboxaldehyde (1 equivalent) in methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.
-
Isolation: Concentrate the mixture under reduced pressure to remove the methanol. The product may precipitate from the aqueous solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Protocol 3: Synthesis of a Heterocyclic Derivative (Illustrative Etherification)
This protocol illustrates how this compound can be used as a precursor for further derivatization, for example, through an etherification reaction.
Caption: General workflow for the etherification of this compound.
Materials:
-
This compound
-
An appropriate alkyl halide (e.g., benzyl bromide)
-
A strong base (e.g., sodium hydride, NaH)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF, or dimethylformamide, DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Magnetic stirrer, ice bath, argon atmosphere
Procedure:
-
Deprotonation: To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an argon atmosphere at 0°C, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 equivalents) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the desired ether derivative.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds, particularly kinase inhibitors with therapeutic potential. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this important building block in the design and synthesis of novel, biologically active molecules. The adaptability of the indazole scaffold ensures its continued relevance in the ongoing quest for new and effective therapies.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (5-Chloro-1H-indazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling functionalization of (5-Chloro-1H-indazol-3-yl)methanol. The indazole scaffold is a key component in many biologically active compounds, and the ability to selectively introduce new functionalities at the C-5 position is crucial for the development of novel therapeutic agents.
Due to the limited availability of specific literature on palladium-catalyzed cross-coupling reactions with this compound, the following protocols and data are based on established procedures for structurally similar substrates, such as 5-bromo-indazoles and other chloro-heterocycles. The reactivity of aryl chlorides is generally lower than that of aryl bromides, often necessitating the use of more active catalyst systems, stronger bases, or higher reaction temperatures. The presence of the hydroxymethyl group at the C-3 position and the N-H of the indazole ring may also influence the reaction, and protection of these groups might be necessary under certain conditions.
General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For the coupling of this compound with various boronic acids, specific ligands that are effective for chloro-aromatics are recommended.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Indazoles
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | High | [1][2] |
| 2 | 5-Bromo-1H-indazole-3-carboxylate | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | 70 | [1] |
| 3 | 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (10) | - | K₂CO₃ | DMF | 120 | 48 | Moderate | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of [5-(4-methoxyphenyl)-1H-indazol-3-yl]methanol
-
Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.5 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (5 mol%) or a more active catalyst for chloroarenes like Pd₂(dba)₃ (2.5 mol%) with a ligand such as SPhos (10 mol%).
-
Solvent and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene.[4] For chloro-substrates, phosphine-free catalyst systems or those with bulky, electron-rich phosphine ligands are often employed.[5][6]
Table 2: Representative Conditions for Heck Reaction of Aryl Halides
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ | Methanol | 120 | - | - | [1] |
| 2 | Chlorobenzene | Styrene | Pd(OAc)₂ (2) | - | n-Bu₄N⁺OAc⁻ | NMP | 80 | 24 | High | [5] |
Experimental Protocol: Heck Reaction
Synthesis of [5-(styryl)-1H-indazol-3-yl]methanol
-
Reaction Setup: To a pressure-rated vial, add this compound (1.0 equiv.), styrene (1.2 equiv.), a base such as triethylamine (1.5 equiv.) or sodium acetate (2.0 equiv.), and a phase-transfer catalyst like n-Bu₄NCl if needed.
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(OAc)₂ (2-5 mol%) with a suitable ligand like P(o-tolyl)₃ (4-10 mol%).
-
Solvent: Add a polar aprotic solvent like DMF or NMP.
-
Reaction: Seal the vial and heat the mixture to 120-140 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] Copper(I) is often used as a co-catalyst. For chloroarenes, higher temperatures and more robust catalyst systems may be required.
Table 3: Representative Conditions for Sonogashira Coupling of Halo-Indazoles and Haloarenes
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-3-iodo-1H-indazole | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (20) | Et₃N | THF | 70 | - | High | [8] |
| 2 | Chlorobenzene | Phenylacetylene | Pd(dppf)Cl₂ | CuI | Et₃N | DMF | 100 | 12 | 85 | General |
Experimental Protocol: Sonogashira Coupling
Synthesis of [5-(phenylethynyl)-1H-indazol-3-yl]methanol
-
Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 equiv.) and phenylacetylene (1.2 equiv.) in a suitable solvent like DMF or THF.
-
Addition of Reagents: Add an amine base such as triethylamine or diisopropylamine (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, e.g., PdCl₂(PPh₃)₂ (2-5 mol%), and the copper(I) co-catalyst, CuI (5-10 mol%).
-
Degassing and Reaction: Degas the mixture and then stir under an inert atmosphere at a temperature ranging from room temperature to 100 °C, depending on the catalyst activity.
-
Work-up: Once the reaction is complete, filter the mixture through celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify the product by chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[9] The reaction of chloroarenes often requires specialized bulky, electron-rich phosphine ligands.[10]
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (1) | P(t-Bu)₃ (1.5) | NaOtBu | Toluene | 80 | 3 | 99 | [10] |
| 2 | 2-Chlorotoluene | Aniline | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 20 | 98 | [10] |
Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of [5-(phenylamino)-1H-indazol-3-yl]methanol
-
Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%) and a suitable ligand (e.g., XPhos, SPhos, or RuPhos, 2-4 mol%).
-
Addition of Reagents: Add the base, typically a strong, non-nucleophilic base like NaOtBu (1.4 equiv.). Then add this compound (1.0 equiv.) and aniline (1.2 equiv.).
-
Solvent and Reaction: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Seal the tube and heat the mixture to 80-110 °C.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for N-alkylation of (5-Chloro-1H-indazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the regioselective N-alkylation of (5-Chloro-1H-indazol-3-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. The indazole scaffold is a privileged pharmacophore in medicinal chemistry, and controlled alkylation at the N1 or N2 position is often crucial for therapeutic efficacy.[1][2][3][4]
The N-alkylation of indazoles can be challenging due to the presence of two nucleophilic nitrogen atoms, often resulting in a mixture of N1 and N2 regioisomers.[1][5][6] The regioselectivity of this reaction is highly dependent on several factors, including the choice of base, solvent, and the nature of the alkylating agent.[1][5] This document outlines protocols to selectively achieve N1- or N2-alkylation of this compound.
Factors Influencing Regioselectivity
The regiochemical outcome of the N-alkylation of indazoles is a delicate balance of steric and electronic effects, as well as reaction conditions that can favor either thermodynamic or kinetic control.[1][2]
-
Base and Solvent System : This is a critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) generally favor N1-alkylation.[2][5][7] This is often attributed to the formation of the more thermodynamically stable 1H-indazole tautomer.[1][2][3] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers.[1]
-
Substituents on the Indazole Ring : The electronic properties and steric hindrance of substituents on the indazole ring play a significant role.[7] For this compound, the chloro group at the C5 position is an electron-withdrawing group, which can influence the nucleophilicity of the nitrogen atoms. The hydroxymethyl group at the C3 position can introduce steric hindrance that may influence the N1/N2 ratio and could potentially react with the base.
-
Reaction Temperature : Temperature can influence the thermodynamic versus kinetic control of the reaction, thereby affecting the ratio of N1 to N2 products.[7]
Experimental Protocols
Important Note on the Hydroxymethyl Group: The free hydroxyl group in this compound can be deprotonated by strong bases like NaH. This may require the use of additional equivalents of the base. Alternatively, a protection-deprotection strategy for the hydroxyl group could be employed for cleaner reactions and better yields, though this adds extra steps to the synthesis. The following protocols assume the reaction is performed on the unprotected alcohol, with adjustments to the base stoichiometry.
Protocol 1: Selective N1-Alkylation (Thermodynamic Control)
This protocol is designed to favor the formation of the N1-alkylated product, which is often the more thermodynamically stable isomer.[1][2][3] The use of sodium hydride in THF is a well-established method for achieving high N1 selectivity.[2][4]
Materials and Reagents:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkylating agent (e.g., alkyl halide or tosylate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material (concentration approx. 0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (2.2 equiv, to deprotonate both the indazole N-H and the alcohol O-H) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by TLC or LC-MS.[5]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[5]
-
Extract the aqueous layer with ethyl acetate (3x).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.[5][7]
Protocol 2: N2-Alkylation (Mitsunobu Reaction)
The Mitsunobu reaction often provides a pathway to the N2-alkylated indazole, which can be the kinetically favored product.[2][3] This method is particularly useful when N2-selectivity is desired.
Materials and Reagents:
-
This compound
-
Primary or secondary alcohol (the source of the alkyl group)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir overnight.[1]
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.[1]
Protocol 3: Non-selective Alkylation with Potential for Isomer Separation
Using a weaker base like potassium carbonate in a polar aprotic solvent like DMF often leads to a mixture of N1 and N2 isomers.[1] This method can be employed when the isomers are easily separable by chromatography.
Materials and Reagents:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Alkyl halide
-
Water
-
Ethyl acetate
Procedure:
-
Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv) in anhydrous DMF.[1]
-
Add the alkyl halide (1.1 equiv) to the suspension.[1]
-
Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) overnight.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with ethyl acetate.[1]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the N1 and N2 isomers.
Data Presentation
Table 1: Summary of Reaction Conditions for N-alkylation of Indazole Derivatives.
| Protocol | Base/Reagent | Solvent | Typical N1:N2 Ratio | Control Type |
| 1 | NaH | THF | Highly N1-selective (>95:5)[2][4] | Thermodynamic |
| 2 | PPh₃/DEAD or DIAD | THF | Favors N2-alkylation[2][3] | Kinetic |
| 3 | K₂CO₃ | DMF | Mixture of isomers[1] | Varies |
Mandatory Visualizations
Caption: Workflow for N1-alkylation.
Caption: Key factors in N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. research.ucc.ie [research.ucc.ie]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Protecting Group Strategies for Indazole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole and its derivatives are pivotal structural motifs in medicinal chemistry, found in a wide array of pharmacologically active compounds. The synthesis of complex indazole-containing molecules often necessitates the use of protecting groups to mask the reactive N-H functionalities of the indazole core, thereby enabling selective transformations at other positions. The strategic choice and application of these protecting groups are critical for achieving high yields and regioselectivity. This document provides detailed application notes and protocols for common protecting group strategies in indazole synthesis, focusing on the protection of the N1 and N2 positions.
General Considerations for Protecting Group Selection
The selection of an appropriate protecting group for indazole synthesis is governed by several factors:
-
Regioselectivity: The ability to selectively protect either the N1 or N2 position is often crucial. This can be influenced by the steric and electronic properties of the indazole substrate and the protecting group, as well as the reaction conditions.
-
Stability: The protecting group must be stable to the reaction conditions planned for subsequent synthetic steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yields with readily available and non-hazardous reagents.
-
Orthogonality: In multi-step syntheses, the chosen protecting group should be removable under conditions that do not affect other protecting groups present in the molecule.[1][2]
Key Protecting Groups for Indazole Synthesis
The most commonly employed protecting groups for the indazole nucleus include the 2-(trimethylsilyl)ethoxymethyl (SEM) group, the tert-butoxycarbonyl (Boc) group, and the benzyl (Bn) group.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group is a versatile protecting group that has been shown to regioselectively protect the N2 position of indazoles.[3][4] This selectivity is particularly useful for subsequent functionalization at the C3 position, as the SEM group can direct lithiation to this site.[3][4][5]
Protection Protocol: N2-SEM Protection of Indazole [3][4]
-
Reagents: Indazole, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), triethylamine (TEA) or other non-deprotonating base.
-
Solvent: Dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
-
Procedure: To a solution of indazole in the chosen solvent, add triethylamine followed by the dropwise addition of SEM-Cl at room temperature. The reaction is typically stirred for several hours until completion, as monitored by TLC. The reaction mixture is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Yield: Good to excellent yields are typically obtained.[4]
Deprotection Protocols for SEM Group [3][4][5]
The SEM group can be removed under acidic conditions or with a fluoride source.
-
Acidic Cleavage:
-
Reagents: Aqueous hydrochloric acid (HCl).
-
Solvent: Ethanol (EtOH).
-
Procedure: The SEM-protected indazole is dissolved in ethanol, and aqueous HCl is added. The mixture is heated to reflux and stirred until the deprotection is complete. The reaction is then cooled, neutralized, and the product is extracted.
-
Yield: High yields (e.g., 94%) have been reported.[4]
-
-
Fluoride-Mediated Cleavage:
-
Reagents: Tetrabutylammonium fluoride (TBAF).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: The SEM-protected indazole is dissolved in THF, and a solution of TBAF in THF is added. The reaction is stirred at room temperature or heated to reflux. Upon completion, the reaction is worked up by partitioning between water and an organic solvent.
-
Yield: Excellent yields (e.g., 98%) have been reported.[4]
-
tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used protecting group for nitrogen heterocycles due to its ease of introduction and its lability under acidic conditions.[6] In indazole chemistry, Boc protection often leads to the N1-substituted isomer.[7][8]
Protection Protocol: N1-Boc Protection of Indazole [7]
-
Reagents: Indazole, di-tert-butyl dicarbonate ((Boc)2O), triethylamine (TEA), 4-dimethylaminopyridine (DMAP).
-
Solvent: Dichloromethane (CH2Cl2) or acetonitrile.
-
Procedure: To a solution of the indazole in the solvent, TEA and a catalytic amount of DMAP are added. (Boc)2O is then added portion-wise at room temperature. The reaction is stirred until the starting material is consumed. The solvent is removed under reduced pressure, and the residue is purified by chromatography.
-
Yield: High yields (e.g., 95%) are achievable.[7]
Deprotection Protocols for Boc Group
The Boc group is readily cleaved under acidic conditions.
-
Acidic Cleavage with TFA:
-
Reagents: Trifluoroacetic acid (TFA).
-
Solvent: Dichloromethane (CH2Cl2).
-
Procedure: The N-Boc protected indazole is dissolved in dichloromethane, and TFA is added at 0 °C. The reaction is typically stirred at room temperature for a few hours. The solvent and excess TFA are removed in vacuo.
-
-
Microwave-Assisted Deprotection:
-
In some cases, concomitant deprotection of the Boc group can occur during subsequent reactions, such as Suzuki-Miyaura cross-coupling reactions performed under microwave heating.[7]
-
-
Basic Cleavage:
Benzyl (Bn) Group
The benzyl group is a robust protecting group that is stable to a wide range of reaction conditions. It is typically introduced via N-alkylation and removed by catalytic hydrogenolysis.[10] The regioselectivity of N-benzylation of indazoles can be influenced by the reaction conditions.
Protection Protocol: N-Benzylation of Indazole [10]
-
Reagents: Indazole, benzyl bromide (BnBr) or benzyl chloride (BnCl), a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3).
-
Solvent: N,N-Dimethylformamide (DMF) or acetonitrile.
-
Procedure: To a suspension of the base in the solvent, the indazole is added, followed by the benzyl halide. The reaction is stirred at room temperature or heated until completion. The reaction is then quenched, and the product is extracted and purified.
-
Note on Regioselectivity: The choice of base and solvent can influence the N1/N2 ratio of the products.[11]
Deprotection Protocol for Benzyl Group [10]
-
Reagents: Hydrogen gas (H2), Palladium on carbon (Pd/C).
-
Solvent: Methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Procedure: The N-benzyl indazole is dissolved in the solvent, and a catalytic amount of Pd/C is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is then filtered off, and the solvent is removed to yield the deprotected indazole.
Summary of Protecting Group Strategies
The following table summarizes the key features of the SEM, Boc, and Benzyl protecting groups for indazole synthesis.
| Protecting Group | Typical Position of Protection | Protection Conditions | Deprotection Conditions | Yields (Protection/Deprotection) | Key Advantages |
| SEM | N2[3][4] | SEM-Cl, TEA, CH2Cl2, rt | 1. aq. HCl, EtOH, reflux2. TBAF, THF, rt or reflux | High / Excellent[4] | Directs C3-lithiation[3][4][5] |
| Boc | N1[7] | (Boc)2O, TEA, DMAP, CH2Cl2, rt | 1. TFA, CH2Cl2, rt2. NaOMe, MeOH, rt[9] | High / High[7][9] | Mild removal conditions |
| Benzyl (Bn) | N1 and/or N2 | BnBr, Base (e.g., NaH, K2CO3), DMF | H2, Pd/C, MeOH or EtOAc | Variable / High[10] | Robust and stable |
Experimental Workflows and Logical Relationships
The choice of a protecting group strategy is intrinsically linked to the overall synthetic plan. The following diagrams illustrate the logical workflow for employing these protecting groups in indazole synthesis.
Caption: General workflow for indazole synthesis using protecting groups.
The following diagram illustrates the decision-making process for selecting a suitable protecting group.
Caption: Decision tree for selecting an indazole protecting group.
Conclusion
The judicious use of protecting groups is fundamental to the successful synthesis of complex indazole-containing molecules. The SEM, Boc, and Benzyl groups offer a range of options with distinct advantages in terms of regioselectivity, stability, and ease of removal. By carefully considering the overall synthetic strategy and the specific requirements of each reaction step, researchers can effectively utilize these protecting groups to achieve their synthetic goals. The protocols and data presented herein serve as a practical guide for the application of these essential tools in modern organic synthesis and drug discovery.
References
- 1. fiveable.me [fiveable.me]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Detailed Protocol for the Scale-up Synthesis of (5-Chloro-1H-indazol-3-yl)methanol
This document provides a detailed protocol for the scale-up synthesis of (5-Chloro-1H-indazol-3-yl)methanol, a key intermediate in the development of various therapeutic agents. The described two-step process is designed for scalability and robustness, making it suitable for researchers and professionals in drug development.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules. The indazole scaffold is a well-recognized pharmacophore, and functionalization at the 3-position provides a versatile handle for further chemical modification. This protocol outlines a reliable and scalable two-step synthesis starting from 5-chloro-1H-indazole-3-carboxylic acid. The process involves an initial esterification to enhance solubility and facilitate purification, followed by a robust reduction to yield the target primary alcohol.
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 5-chloro-1H-indazole-3-carboxylate
This step involves the Fischer esterification of the starting carboxylic acid. Using methanol as both the solvent and reagent in the presence of a catalytic amount of strong acid is a cost-effective and scalable method.
Materials and Equipment:
-
5-Chloro-1H-indazole-3-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate
-
Deionized water
-
20 L glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Filtration apparatus (Büchner funnel)
-
Drying oven
Protocol:
-
Charge the 20 L reactor with 5-Chloro-1H-indazole-3-carboxylic acid (1.00 kg, 5.09 mol).
-
Add methanol (10 L) to the reactor and begin stirring to form a slurry.
-
Slowly and carefully add concentrated sulfuric acid (100 mL, 1.88 mol) to the stirred slurry. An exotherm will be observed.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 5 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into cold deionized water (30 L). A precipitate will form.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by filtration using a Büchner funnel.
-
Wash the filter cake with deionized water (3 x 2 L) until the washings are neutral (pH ~7).
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Quantitative Data:
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass (kg) | Yield (%) | Purity (HPLC) |
| 5-Chloro-1H-indazole-3-carboxylic acid | 196.58 | 5.09 | 1.00 | - | >98% |
| Methyl 5-chloro-1H-indazole-3-carboxylate | 210.61 | - | ~1.02 | ~95% | >99% |
Step 2: Synthesis of this compound
This step describes the reduction of the methyl ester to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent suitable for this transformation.
Materials and Equipment:
-
Methyl 5-chloro-1H-indazole-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium sulfate monohydrate (Na₂SO₄·H₂O)
-
Ethyl acetate
-
Celatom® or diatomaceous earth
-
20 L glass reactor with overhead stirring, addition funnel, and temperature probe under an inert atmosphere (Nitrogen)
-
Filtration apparatus
Protocol:
-
Set up the 20 L reactor under a nitrogen atmosphere and charge it with anhydrous THF (8 L).
-
Cool the THF to 0 °C using an ice bath.
-
Carefully and portion-wise, add lithium aluminum hydride (200 g, 5.27 mol) to the cold THF.
-
In a separate container, dissolve Methyl 5-chloro-1H-indazole-3-carboxylate (1.00 kg, 4.75 mol) in anhydrous THF (5 L).
-
Slowly add the solution of the ester to the LiAlH₄ suspension via an addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow, sequential addition of:
-
Deionized water (200 mL)
-
15% aqueous sodium hydroxide (200 mL)
-
Deionized water (600 mL)
-
-
A granular precipitate will form. Stir the resulting slurry at room temperature for 1 hour.
-
Add Celatom® (500 g) to the slurry and filter through a pad of Celatom®.
-
Wash the filter cake with THF (2 x 1 L).
-
Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethyl acetate/heptane to yield the pure this compound.
Quantitative Data:
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass (kg) | Yield (%) | Purity (HPLC) |
| Methyl 5-chloro-1H-indazole-3-carboxylate | 210.61 | 4.75 | 1.00 | - | >99% |
| This compound | 182.61 | - | ~0.78 | ~90% | >99% |
Process Flow and Logic Diagrams
Logical Workflow of Synthesis
Application Note: High-Resolution Purification of (5-Chloro-1H-indazol-3-yl)methanol using Preparative HPLC
Introduction
(5-Chloro-1H-indazol-3-yl)methanol is a crucial heterocyclic building block in medicinal chemistry and drug development. Indazole derivatives are known for a wide range of biological activities, making them valuable scaffolds in the synthesis of novel therapeutic agents.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, affect reaction yields, and compromise the biological activity and safety of the final compounds. High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique ideal for obtaining highly pure this compound, ensuring its suitability for downstream applications.
This application note provides a detailed protocol for the purification of this compound using reverse-phase preparative HPLC. The method is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible purification strategy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 102735-90-0 | [2] |
| Molecular Formula | C8H7ClN2O | [2] |
| Molecular Weight | 182.61 g/mol | [2] |
| Predicted Boiling Point | 412.4 ± 30.0 °C | [2] |
| Predicted Density | 1.510 ± 0.06 g/cm³ | [2] |
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation : A preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, a Diode Array Detector (DAD) or UV-Vis detector, and a fraction collector is required.[3]
-
HPLC Column : A C18 reverse-phase column is recommended. The dimensions should be selected based on the scale of purification (e.g., 250 x 21.2 mm, 5 µm for preparative scale).[3][4]
-
Solvents & Reagents :
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ultrapure Water
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for sample dissolution
-
-
Sample : Crude this compound
2. Sample Preparation
Proper sample preparation is critical to prevent column clogging and ensure efficient separation.
-
Solubilization : Dissolve the crude this compound sample in a minimal amount of a strong solvent like DMSO or DMF.[3]
-
Dilution : Dilute the dissolved sample with the initial mobile phase (e.g., a mixture of water and acetonitrile) to a concentration suitable for injection (typically 10-50 mg/mL for preparative scale).
-
Filtration : Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter.[3][5]
-
Transfer : Transfer the filtered sample into an appropriate autosampler vial for injection.
3. HPLC Method Development and Purification
An initial analytical scale method should be developed to determine the optimal separation conditions before scaling up to a preparative method.[4]
Analytical Method Development
A scouting gradient is run to determine the approximate elution time of the target compound and to visualize the impurity profile.[3]
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm or 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 5-10 µL |
Preparative Purification Method
The analytical method is scaled up for preparative purification. The gradient is optimized to maximize resolution between the target peak and adjacent impurities.
| Parameter | Recommended Condition |
| Column | C18, 250 x 21.2 mm, 5 µm (or similar preparative dimensions) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Optimized based on the analytical run (e.g., 20% to 50% B over 30 minutes) |
| Flow Rate | 15-20 mL/min (adjusted for column dimension) |
| Detection Wavelength | 220 nm or 254 nm |
| Column Temperature | Ambient or 25 °C |
| Injection Volume | 1-5 mL (dependent on concentration and column capacity) |
4. Fraction Collection and Product Isolation
-
Purification : Inject the prepared sample onto the preparative HPLC system running the optimized method.[4]
-
Fraction Collection : Collect the eluent corresponding to the main peak of this compound into clean collection tubes.[4]
-
Purity Analysis : Analyze a small aliquot of the collected fraction(s) using the analytical HPLC method to confirm purity.
-
Isolation : Combine the pure fractions and remove the HPLC solvents (acetonitrile and water) using a rotary evaporator or a lyophilizer to obtain the final purified product.[4]
Data Presentation
The expected outcomes for the purification process are summarized below. These values are typical for the purification of heterocyclic intermediates.
| Parameter | Expected Outcome |
| Purity before Purification | Dependent on synthesis (e.g., 80-95%) |
| Achievable Purity (Post-HPLC) | >99.0% |
| Typical Recovery | 60-80% |
| Final Product Form | White to off-white solid |
Workflow Visualization
The following diagram illustrates the complete workflow for the HPLC purification of this compound.
References
Troubleshooting & Optimization
Optimizing reaction conditions for (5-Chloro-1H-indazol-3-yl)methanol synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (5-Chloro-1H-indazol-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and reliable synthetic route involves a two-step process. First, 5-Chloro-1H-indazole-3-carboxylic acid is synthesized and subsequently esterified to produce Methyl 5-chloro-1H-indazole-3-carboxylate. This ester is then reduced to the target alcohol, this compound.
Q2: Which reducing agent is recommended for the conversion of Methyl 5-chloro-1H-indazole-3-carboxylate to the corresponding alcohol?
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent and is highly effective for the reduction of esters to primary alcohols.[1][2][3][4] While other reducing agents like sodium borohydride (NaBH₄) can be used, they are generally less reactive towards esters and may require harsher conditions or result in lower yields.[1][3]
Q3: Can 5-Chloro-1H-indazole-3-carboxylic acid be directly reduced to this compound?
Yes, direct reduction of the carboxylic acid is possible using a strong reducing agent like LiAlH₄.[4] However, this reaction can sometimes be less clean and may require more equivalents of the reducing agent compared to the reduction of the corresponding ester.
Q4: What are the critical parameters to control during the reduction step with LiAlH₄?
The most critical parameters are maintaining anhydrous (dry) conditions and controlling the reaction temperature. LiAlH₄ reacts violently with water and other protic solvents.[5] The reaction is typically performed in anhydrous ethers like THF or diethyl ether and initiated at a low temperature (e.g., 0 °C) before being allowed to warm to room temperature.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inactive or degraded LiAlH₄. 2. Presence of moisture in the reaction. 3. Incomplete reaction. | 1. Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch. 2. Ensure all glassware is oven-dried and the solvent is anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Increase the reaction time or consider a slight increase in temperature (e.g., gentle reflux). Monitor the reaction progress by TLC. |
| Formation of Multiple Byproducts | 1. Over-reduction of the indazole ring. 2. Reaction temperature too high. 3. Impure starting material (Methyl 5-chloro-1H-indazole-3-carboxylate). | 1. While generally stable, aggressive conditions could potentially affect the indazole ring. Use a moderate excess of LiAlH₄ and maintain temperature control. 2. Maintain a low temperature during the addition of LiAlH₄ and allow the reaction to proceed at room temperature. Avoid excessive heating. 3. Purify the starting ester by recrystallization or column chromatography before the reduction step. |
| Difficult Product Isolation/Purification | 1. Formation of aluminum salts during work-up. 2. Product is highly polar and water-soluble. | 1. Employ a Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) to precipitate aluminum salts for easier filtration. 2. After quenching the reaction, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary. A brine wash of the combined organic layers can aid in phase separation. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-chloro-1H-indazole-3-carboxylate
This protocol is based on the esterification of 5-Chloro-1H-indazole-3-carboxylic acid.
-
Reaction Setup: In a round-bottom flask, suspend 5-Chloro-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (approximately 15 mL per gram of carboxylic acid).
-
Acid Catalyst: Carefully add concentrated sulfuric acid (approximately 2 mL per gram of carboxylic acid) to the suspension while stirring.
-
Reflux: Heat the mixture to reflux and maintain for 3 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water.
-
Isolation: Collect the precipitated solid by filtration and wash thoroughly with water to remove any remaining acid.
-
Drying: Dry the isolated white solid, which is the desired Methyl 5-chloro-1H-indazole-3-carboxylate. A typical yield is around 75%.[6]
Protocol 2: Reduction of Methyl 5-chloro-1H-indazole-3-carboxylate
This protocol outlines the reduction of the ester to the target alcohol.
-
Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of Lithium Aluminum Hydride (LiAlH₄) (approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve Methyl 5-chloro-1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Isolation: Filter the resulting solid aluminum salts and wash them with THF or ethyl acetate.
-
Purification: Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of Methyl 5-chloro-1H-indazole-3-carboxylate
| Parameter | Value | Reference |
| Starting Material | 5-Chloro-1H-indazole-3-carboxylic acid | [6] |
| Reagent | Methanol | [6] |
| Catalyst | Concentrated Sulfuric Acid | [6] |
| Reaction Time | 3 hours | [6] |
| Temperature | Reflux | [6] |
| Typical Yield | 75% | [6] |
Table 2: Optimization Parameters for the Reduction of Methyl 5-chloro-1H-indazole-3-carboxylate
| Parameter | Condition | Expected Outcome |
| Reducing Agent | LiAlH₄ | High yield of the primary alcohol. |
| NaBH₄ | Slower reaction, may require elevated temperatures or result in lower yield. | |
| Solvent | Anhydrous THF or Diethyl Ether | Essential for reaction success due to the reactivity of LiAlH₄ with protic solvents. |
| Temperature | 0 °C to Room Temperature | Controlled addition at low temperature prevents runaway reactions. |
| Equivalents of LiAlH₄ | 1.5 - 2.0 eq. | Sufficient to ensure complete reduction of the ester. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the reduction step.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgosolver.com [orgosolver.com]
- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Regioselectivity in Indazole N-Alkylation
Welcome to the Technical Support Center for regioselective N-alkylation of indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic experiments involving indazoles.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of indazoles a significant challenge?
A1: The N-alkylation of indazoles is challenging due to the presence of two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation often leads to a mixture of N1 and N2-substituted regioisomers, which can be difficult to separate and reduces the yield of the desired product.[1][2][3] The indazole ring exists in two tautomeric forms, the 1H-indazole and the 2H-indazole, with the 1H-tautomer being more thermodynamically stable.[1][2][3][4][5][6][7] The reaction conditions, including the choice of base, solvent, and alkylating agent, as well as steric and electronic effects of substituents on the indazole ring, all play a critical role in determining the N1:N2 ratio of the products.[1][2]
Q2: What are the key factors influencing N1 vs. N2 regioselectivity during indazole alkylation?
A2: Several factors critically influence the N1/N2 ratio of the products. These include:
-
Steric and Electronic Effects: The nature and position of substituents on the indazole ring have a profound impact. Bulky groups at the C-3 position can favor N1 alkylation, while electron-withdrawing groups (like NO₂ or CO₂Me) at the C-7 position can strongly direct towards N2 substitution.[4][5][8]
-
Reaction Conditions: The choice of base and solvent is crucial. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation.[4][9] Conversely, acidic conditions can promote N2-alkylation.[4]
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the outcome.[1]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[4]
Q3: Which synthetic routes are preferred for selectively obtaining 2H-indazoles (N2-alkylation)?
A3: While direct alkylation can be tuned for N2-selectivity, certain synthetic routes are designed to specifically yield 2H-indazoles. For instance, employing C-7 NO2 or CO2Me substituted indazoles can lead to excellent N2 regioselectivity (≥ 96%).[5][8][9] Additionally, Mitsunobu conditions have shown a strong preference for the formation of the N2 regioisomer.[5][9] A novel method using TfOH-catalyzed reaction with diazo compounds also affords N2-alkylated products with high regioselectivity.[10]
Troubleshooting Guide
Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?
Solution: To favor the thermodynamically more stable N1-product, you should choose conditions that allow for equilibration.[3][5][9]
-
Recommended Conditions: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[4][9] This system has been shown to provide >99% N1 regioselectivity for indazoles with various C-3 substituents.[4][8][9]
-
Substituent Effects: Indazoles with C-3 substituents such as carboxymethyl, tert-butyl, or carboxamide groups, strongly favor the formation of the N1-isomer when using the NaH/THF system.[4][8][9]
Problem: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?
Solution: To favor the kinetically preferred N2-product, you need to alter the electronic properties of the substrate or change the reaction conditions to avoid thermodynamic equilibration.[4]
-
Substrate Modification: Introducing an electron-withdrawing group, such as a nitro (NO₂) or carboxylate (CO₂Me) group, at the C-7 position of the indazole ring can sterically hinder the N1 position and direct alkylation to N2.[5][8][9]
-
Alternative Protocols:
Data Presentation: Regioselectivity of Indazole Alkylation under Various Conditions
| Indazole Substrate | Base/Catalyst | Solvent | Alkylating Agent | N1:N2 Ratio | Reference |
| 3-Carboxymethyl-1H-indazole | NaH | THF | Alkyl Bromide | >99:1 | [9] |
| 3-tert-Butyl-1H-indazole | NaH | THF | Alkyl Bromide | >99:1 | [9] |
| 3-COMe-1H-indazole | NaH | THF | Alkyl Bromide | >99:1 | [9] |
| 3-Carboxamide-1H-indazole | NaH | THF | Alkyl Bromide | >99:1 | [9] |
| 7-NO₂-1H-indazole | NaH | THF | Alkyl Halide | Highly N2 Selective (≥96%) | [5][8][9] |
| 7-CO₂Me-1H-indazole | NaH | THF | Alkyl Halide | Highly N2 Selective (≥96%) | [5][8][9] |
| 1H-Indazole | - | THF | Alcohol, PPh₃, DIAD/DEAD | 1:2.5 | [5][9] |
| Various Indazoles | TfOH | DCM | Diazo Compound | up to 0:100 | [10] |
| 1H-Indazole | K₂CO₃ | DMF | Alkyl Halide | Mixture of Isomers | [1] |
Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH/THF
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.[4]
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.[4]
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., overnight).[1]
-
Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[4]
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[1]
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.[1]
-
Concentration: Remove the solvent under reduced pressure.[1]
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.[1]
Protocol 3: Selective N2-Alkylation using TfOH and Diazo Compounds
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).[1]
-
Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv) dropwise at 0 °C.[1]
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).[1]
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Extraction: Separate the layers and extract the aqueous phase with DCM.[1]
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. research.ucc.ie [research.ucc.ie]
- 9. d-nb.info [d-nb.info]
- 10. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of (5-Chloro-1H-indazol-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (5-Chloro-1H-indazol-3-yl)methanol and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is low. What are the most critical steps to investigate?
A: Low overall yield can often be attributed to inefficiencies in two key stages: the formation of the 5-chloro-1H-indazole-3-carbonyl precursor (aldehyde, ester, or carboxylic acid) and the final reduction step to the desired alcohol. Incomplete reactions, side product formation, and degradation of the target molecule are common issues. Careful optimization of reaction conditions, choice of reagents, and purification methods for each step is crucial.
Q2: I am observing multiple spots on my TLC during the reduction of 5-Chloro-1H-indazole-3-carbaldehyde. What could be the cause?
A: The presence of multiple spots on TLC can indicate an incomplete reaction, the formation of byproducts, or degradation. Potential issues include:
-
Incomplete Reaction: The reducing agent may not be sufficiently reactive, or the reaction time might be too short.
-
Over-reduction: While less common for this substrate, stronger reducing agents could potentially affect the indazole ring, although this is unlikely under standard conditions.
-
Side Products: Impurities in the starting material or side reactions due to non-optimal temperature or pH can lead to byproducts.
-
Instability: The product, this compound, might be unstable under the reaction or workup conditions.
Q3: What are some alternative reducing agents to sodium borohydride (NaBH₄) for the reduction of the carbonyl precursor?
A: While sodium borohydride is a common and effective choice for reducing aldehydes and ketones, other reagents can be employed, especially if yield issues persist.[1][2] Alternatives include:
-
Lithium Borohydride (LiBH₄): A stronger reducing agent than NaBH₄, it can be used for reducing esters to alcohols.[3]
-
Lithium Aluminum Hydride (LiAlH₄): A very powerful reducing agent capable of reducing esters, carboxylic acids, and amides.[2][3] However, it is non-selective and requires strictly anhydrous conditions.
-
Diisobutylaluminium Hydride (DIBAL-H): Can be used for the partial reduction of esters to aldehydes, or for the complete reduction to alcohols, often at low temperatures.
The choice of reducing agent will depend on the specific carbonyl precursor being used (aldehyde, ester, or carboxylic acid).
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 5-Chloro-1H-indazole-3-carbaldehyde
The synthesis of the aldehyde precursor is a critical step. One common method is the nitrosation of 5-chloro-indole.[4]
| Parameter | Potential Issue | Recommended Action |
| Reaction Time | Incomplete conversion of the starting indole. | Monitor the reaction progress using TLC. An extended reaction time of up to 12 hours at room temperature may be necessary for complete conversion.[4] |
| Temperature | Formation of undesired side products at elevated temperatures. | Maintain the reaction at the recommended temperature (e.g., room temperature). For highly reactive substrates, cooling might be necessary. |
| Reagent Addition | Localized high concentrations of reagents can lead to side reactions. | Add the reagents slowly and with vigorous stirring to ensure proper mixing and to control any exotherms. |
| Purification | Co-elution of impurities with the desired product. | Optimize the solvent system for column chromatography. A common eluent is a mixture of petroleum ether and ethyl acetate.[4] |
Problem 2: Inefficient Reduction of 5-Chloro-1H-indazole-3-carbonyl Precursor
The final reduction step is crucial for obtaining the target this compound.
| Parameter | Potential Issue | Recommended Action |
| Choice of Reducing Agent | The selected reducing agent is not suitable for the starting material (e.g., using NaBH₄ for a carboxylic acid). | Select an appropriate reducing agent based on the carbonyl precursor (see FAQ 3). For esters or carboxylic acids, a more potent agent like LiAlH₄ may be required.[2][3] |
| Solvent | The solvent may not be appropriate for the chosen reducing agent or may not fully dissolve the starting material. | Ensure the use of a suitable solvent. For NaBH₄, alcoholic solvents like methanol or ethanol are common. For LiAlH₄, anhydrous ethereal solvents like THF or diethyl ether are necessary. |
| Temperature | The reaction may be too slow at low temperatures, or side reactions may occur at higher temperatures. | For NaBH₄ reductions, the reaction is often carried out at 0 °C to room temperature. For LiAlH₄, the reaction is typically initiated at 0 °C and then allowed to warm to room temperature. |
| Workup Procedure | The product may be lost or degraded during the workup. | Quench the reaction carefully, especially when using powerful hydrides like LiAlH₄. Adjust the pH to be near neutral before extraction to prevent acid or base-catalyzed degradation. |
Quantitative Data Summary
The following table summarizes reported yields for reactions relevant to the synthesis of this compound and its precursors.
| Reaction | Starting Material | Product | Reagents | Yield | Reference |
| Esterification | 5-Chloro-1H-indazole-3-carboxylic acid | Methyl 5-chloro-1H-indazole-3-carboxylate | Methanol, Sulfuric Acid | 75% | [5] |
| Indazole Aldehyde Synthesis | 5-Chloro-indole | 5-Chloro-1H-indazole-3-carboxaldehyde | NaNO₂, HCl, DMF | 96% | [4] |
| Indazole Aldehyde Synthesis | 5-Iodo-indole | 5-Iodo-1H-indazole-3-carboxaldehyde | NaNO₂, HCl, DMF | 90% | [4] |
| Cyclization | 5-chloro-2-hydrazinylbenzoic acid | 5-chloro-1H-indazol-3-ol | Hydrochloric Acid | 60% | [6] |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-1H-indazole-3-carboxaldehyde from 5-Chloro-indole[4]
-
To a solution of sodium nitrite (NaNO₂) in deionized water and DMF at 0 °C, slowly add 2 N aqueous HCl.
-
After stirring for 10 minutes at 0 °C, a solution of 5-chloro-indole in DMF is added slowly at room temperature.
-
The reaction mixture is then stirred for 12 hours at room temperature.
-
The resulting mixture is extracted with ethyl acetate.
-
The organic layers are combined, washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent to yield the pure compound.
Protocol 2: Reduction of 5-Chloro-1H-indazole-3-carbaldehyde to this compound
(This is a general procedure based on standard aldehyde reductions, as a specific protocol for this compound was not found in the search results.)
-
Dissolve 5-Chloro-1H-indazole-3-carbaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. 还原剂 [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. acs.org [acs.org]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Substituted Indazoles
Welcome to the technical support center for the synthesis of substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of substituted indazoles?
A1: Researchers often face several key challenges in substituted indazole synthesis. These include:
-
Low yields and incomplete reactions: Reactions may not proceed to completion, resulting in poor yields of the desired product.[1]
-
Regioselectivity issues: The indazole core has two nitrogen atoms (N1 and N2) that can be substituted, leading to the formation of isomeric products that can be difficult to separate.[2][3] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4][5]
-
Side product formation: Besides isomeric products, other unwanted side reactions can occur, complicating the purification process.[1]
-
Purification difficulties: The separation of N1 and N2 isomers, as well as other byproducts, can be challenging due to similar polarities.[3]
-
Harsh reaction conditions: Some traditional methods require high temperatures, which can lead to decomposition of starting materials or products.[1][2]
Q2: How can I control the regioselectivity of N-alkylation or N-arylation of indazoles?
A2: Controlling regioselectivity is a critical aspect of indazole synthesis. The choice of reaction conditions and reagents plays a crucial role:
-
For N1-substitution (thermodynamically favored):
-
Using sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) generally favors the formation of the N1-substituted product.[2][6]
-
Longer reaction times and higher temperatures can also promote the formation of the more stable N1 isomer through equilibration.[3]
-
Bulky substituents at the C3 position can sterically hinder N2-alkylation, thus favoring N1 substitution.[2]
-
-
For N2-substitution (kinetically favored):
-
The presence of a strong electron-withdrawing group (EWG), such as a nitro group (NO₂), at the C7 position can direct substitution to the N2 position.[2]
-
Performing the reaction at lower temperatures can favor the kinetic N2 product.[1]
-
Certain synthetic routes, like the Davis-Beirut reaction and the Cadogan reductive cyclization, are known to selectively produce 2H-indazoles.[2]
-
Rhodium-catalyzed reactions have also been developed for the selective N2-arylation of indazoles.[7]
-
Q3: What are some modern and milder alternatives to traditional indazole synthesis methods?
A3: While classical methods like the Fischer indole synthesis have been adapted for indazoles, several modern techniques offer milder conditions and improved efficiency:
-
Palladium-catalyzed cross-coupling reactions: Methods like the Buchwald-Hartwig amination are versatile for forming C-N bonds to introduce substituents.[8]
-
[3+2] Cycloaddition reactions: The reaction of arynes with diazo compounds provides a direct route to the indazole core.[8][9]
-
One-pot metal-free reactions: For instance, the reaction of 2-aminophenones with hydroxylamine derivatives can yield indazoles under mild, operationally simple conditions.[9]
-
Photoredox and Electrochemical Catalysis: These emerging methods utilize light or electricity to drive reactions under mild conditions.[8]
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Conversion
Question: My indazole synthesis is resulting in a low yield or is not going to completion. What are the potential causes and how can I address them?
Answer: Low yields are a common issue and can stem from several factors. Here is a systematic approach to troubleshooting this problem.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Suggestions |
| Suboptimal Reaction Temperature | Perform a temperature screening to find the optimal balance. Some reactions, like Cadogan-type cyclizations, may require heat, while others benefit from milder temperatures to prevent decomposition.[1] |
| Incorrect Solvent | Ensure starting materials are fully dissolved. The solvent's polarity and boiling point are critical for reaction kinetics.[1] Experiment with different solvents if solubility is an issue. |
| Presence of Water | In moisture-sensitive reactions, such as those involving the formation of arylhydrazones, the addition of drying agents like 4 Å molecular sieves can improve the outcome by removing water.[1] |
| Low Reactivity of Starting Materials | If the substrate has strong electron-withdrawing or sterically hindering groups, it may be less reactive. Consider using a more active catalyst or a different synthetic route. |
| Catalyst Deactivation | In metal-catalyzed reactions, ensure the catalyst is active and not poisoned by impurities. Use fresh catalyst or consider adding a co-catalyst or ligand. |
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields in indazole synthesis.
Problem 2: Formation of Undesired N1/N2 Isomers
Question: My reaction is producing a mixture of N1 and N2 substituted indazoles. How can I improve the selectivity for one isomer?
Answer: Achieving high regioselectivity is a common goal. The following table summarizes strategies to favor either the N1 or N2 isomer.
| Target Isomer | Strategy | Rationale |
| N1-Substituted (Thermodynamic) | Use NaH in THF/DMF.[2][6] | Favors the formation of the more stable N1-anion. |
| Increase reaction time and/or temperature.[3] | Allows for equilibration to the thermodynamically more stable product. | |
| Introduce a bulky substituent at the C3-position.[2] | Steric hindrance at C3 disfavors substitution at the adjacent N2 position. | |
| N2-Substituted (Kinetic) | Introduce an electron-withdrawing group at the C7-position.[2] | Alters the electronic properties of the indazole core to favor N2 substitution. |
| Use lower reaction temperatures.[1] | Favors the kinetically controlled product before equilibration can occur. | |
| Employ specific synthetic routes like the Cadogan or Davis-Beirut reactions.[2] | These methods are inherently designed to yield 2H-indazoles. |
Logical Relationship for Controlling N-Substitution
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Indazole synthesis [organic-chemistry.org]
Technical Support Center: Stability of (5-Chloro-1H-indazol-3-yl)methanol
This technical support center provides guidance and answers to frequently asked questions regarding the stability of (5-Chloro-1H-indazol-3-yl)methanol in various solvents. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including the chemical nature of the solvent, pH of the solution, temperature, exposure to light, and the presence of oxidizing agents.[1][2]
Q2: Which solvents are generally recommended for dissolving and storing this compound?
A2: While specific stability data for this compound is not extensively available in public literature, for many indazole derivatives, aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often used for initial stock solutions. For aqueous buffers, the pH should be carefully considered, as extreme acidic or basic conditions can promote hydrolysis.
Q3: How should I store stock solutions of this compound?
A3: To ensure the integrity of your compound, it is recommended to store stock solutions at low temperatures, typically -20°C or -80°C, in tightly sealed vials to prevent solvent evaporation and exposure to moisture.[3] Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles, which may accelerate degradation. For light-sensitive compounds, storage in amber vials or vials wrapped in aluminum foil is advisable.[3]
Q4: What are the potential degradation pathways for indazole-containing compounds?
A4: Based on the structure of indazole derivatives, potential degradation pathways can include hydrolysis of the indazole ring or functional groups under acidic or basic conditions.[3] Oxidation of the indazole ring system is another possibility, which could lead to the formation of N-oxides or ring-opened products.[3] Photodegradation can also occur upon exposure to UV light.[3]
Troubleshooting Guide
Q1: I observed unexpected precipitation of my compound in a buffered aqueous solution. What could be the cause?
A1: Unexpected precipitation can occur due to several reasons:
-
Poor Aqueous Solubility: this compound may have limited solubility in aqueous solutions. The use of a co-solvent might be necessary.
-
pH-Dependent Solubility: The solubility of the compound could be highly dependent on the pH of the buffer. A change in pH upon addition of the compound stock solution (often in DMSO) might cause it to crash out.
-
Salt Formation: The compound may be forming a less soluble salt with components of your buffer.
Q2: My compound appears to be degrading rapidly in DMSO stock solution, as indicated by the appearance of new peaks in my HPLC analysis. What should I do?
A2: While DMSO is a common solvent, some compounds can be unstable in it.
-
Water Content: Ensure you are using anhydrous DMSO, as water can facilitate degradation for some compounds.
-
Alternative Solvents: Consider preparing fresh stock solutions in alternative aprotic solvents like DMF or acetonitrile to assess if the degradation is solvent-specific.
-
Storage Conditions: Re-evaluate your storage conditions. Ensure the solution is stored at a sufficiently low temperature and protected from light.
Q3: The results of my stability study show a significant loss of the parent compound, but I do not see any major degradation products in the chromatogram. What could be happening?
A3: This phenomenon, often referred to as "mass balance" issues, can be due to several factors:
-
Formation of Non-UV Active Products: The degradation products may not have a chromophore and are therefore not detected by a UV detector. Using a mass spectrometer (LC-MS) can help identify such products.
-
Precipitation: The degradants might be insoluble in the analysis solvent and have precipitated out of the solution.
-
Adsorption: The compound or its degradants may be adsorbing to the surface of the vial or container.
Stability Data Summary
Disclaimer: The following table presents hypothetical stability data for this compound for illustrative purposes. This data is based on general knowledge of the stability of similar heterocyclic compounds and has not been experimentally verified. Researchers should conduct their own stability studies to obtain accurate data for their specific experimental conditions.
| Solvent | Storage Condition | Time (hours) | Remaining Parent Compound (%) | Notes |
| DMSO | Room Temperature | 24 | ~98% | Generally suitable for short-term storage. |
| Room Temperature | 48 | ~95% | Some degradation may be observed. | |
| -20°C | 7 days | >99% | Recommended for short-term stock solutions. | |
| Acetonitrile | Room Temperature | 24 | >99% | High stability observed. |
| Room Temperature | 48 | ~98% | Good alternative to DMSO. | |
| Methanol | Room Temperature | 24 | ~96% | Potential for minor degradation. |
| Room Temperature | 48 | ~92% | Less stable compared to aprotic solvents. | |
| Water (pH 7.4) | Room Temperature | 24 | ~90% | Susceptible to hydrolysis over time. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.[1]
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector or a mass spectrometer
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Incubator/water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
If no degradation is observed, repeat the experiment with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 12 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Thermal Degradation:
-
Heat 1 mL of the stock solution at 80°C for 48 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to a calibrated light source in a photostability chamber.
-
A control sample should be wrapped in aluminum foil and kept in the same chamber.
-
After the exposure period, prepare solutions of both the exposed and control samples at a concentration of approximately 100 µg/mL and analyze.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method. A typical starting condition could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
The peak purity of the parent compound should be monitored, and the formation of degradation products should be quantified.
-
Visualizations
Caption: Troubleshooting workflow for unexpected stability issues.
Caption: General experimental workflow for stability assessment.
References
Technical Support Center: (5-Chloro-1H-indazol-3-yl)methanol for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (5-Chloro-1H-indazol-3-yl)methanol in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A: For initial solubilization, it is highly recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and preferred solvent for many nonpolar compounds due to its strong solubilizing capacity and compatibility with most in vitro assays at low final concentrations.[1][2] Other potential organic solvents include ethanol and methanol, though their suitability should be determined empirically.[1]
Q2: My stock solution of this compound in DMSO is clear. Why does it precipitate when I add it to my aqueous assay buffer or cell culture medium?
A: A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous environment.[3] The significant change in solvent polarity when a small volume of DMSO stock is introduced into a large volume of aqueous buffer can drastically reduce the compound's solubility, causing it to "crash out" or precipitate.[3][4] This is a common issue for hydrophobic compounds.
Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A: As a general guideline, the final concentration of DMSO in the assay should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. A final DMSO concentration of 0.5% or less is widely accepted for most cell-based assays.[3][5] It is crucial to maintain a consistent final DMSO concentration across all experimental wells, including vehicle controls.[6]
Q4: How can I determine the maximum soluble concentration of this compound in my specific assay medium?
A: You can perform a solubility test to determine the maximum concentration of this compound that remains in solution under your experimental conditions. This involves preparing a series of dilutions of your compound in the assay medium, incubating them under the same conditions as your experiment (e.g., 37°C), and visually inspecting for any signs of precipitation, such as cloudiness or crystals.[4] The highest concentration that remains clear is considered the maximum soluble concentration.[4]
Troubleshooting Guide: Compound Precipitation
This guide provides a step-by-step approach to diagnosing and resolving precipitation issues with this compound during your in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of the compound exceeds its aqueous solubility limit.[4] | - Decrease the final working concentration of the compound.- Perform a solubility test to determine the maximum soluble concentration in your specific medium.[4] |
| Rapid dilution and "solvent shock" from adding a concentrated stock directly to the aqueous medium.[5] | - Perform a serial dilution of the stock solution in pre-warmed (37°C) medium.[4]- Add the compound stock solution dropwise while gently vortexing or swirling the medium.[5] | |
| The temperature of the cell culture medium is too low, decreasing solubility.[4] | - Always use pre-warmed (37°C) cell culture medium for dilutions.[4][5] | |
| Precipitation Over Time in Incubator | The compound's solubility is affected by the temperature shift from room temperature to 37°C.[5] | - Pre-warm the cell culture medium to 37°C before adding the compound.[5]- Ensure stable incubator temperature. |
| The pH of the medium has shifted due to the CO2 environment or cellular metabolism, affecting the solubility of a pH-sensitive compound.[4][5] | - Ensure the medium is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).[5]- Test the compound's solubility at different pH values. | |
| The compound is interacting with components in the media, such as salts or proteins.[5] | - Test the compound's stability in the specific cell culture medium over the duration of the experiment.- Evaluate solubility in a simpler buffer like PBS to see if media components are the cause.[5] | |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | The compound has poor solubility at lower temperatures. | - Before use, warm the stock solution to room temperature or 37°C and vortex to ensure it is fully redissolved.[5] |
| Water has been absorbed by the DMSO stock, reducing the compound's solubility. | - Use anhydrous DMSO for preparing stock solutions.- Store stock solutions in tightly sealed containers to prevent moisture absorption.[5] | |
| The compound is degrading into less soluble byproducts. | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[5]- Assess the stability of the compound under your storage conditions. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh the desired amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution vigorously until the compound is completely dissolved.[6]
-
If necessary, gently warm the solution in a 37°C water bath to aid dissolution.[6]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Store the aliquots at -20°C or -80°C, protected from light.[6]
Protocol 2: Preparation of Working Solutions in Aqueous Medium
This protocol outlines the steps for diluting the concentrated DMSO stock solution to the final working concentrations in your cell culture medium or assay buffer.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the concentrated stock solution at room temperature and briefly vortex to ensure it is homogeneous.[6]
-
Perform an initial dilution of the stock solution into the pre-warmed cell culture medium to create an intermediate concentration.[4]
-
Vortex the intermediate dilution immediately and vigorously to prevent precipitation.[6]
-
Perform further serial dilutions from the intermediate solution to obtain the desired final concentrations for your assay.
-
Ensure the final concentration of DMSO is consistent across all wells, including the vehicle control.[6]
-
Add the final diluted compound solutions to the assay plates.
-
It is recommended to use the prepared working solutions immediately, as some compounds may precipitate over time.[5]
Visualizations
Caption: Workflow for preparing working solutions from a DMSO stock.
Caption: A logical guide to troubleshooting compound precipitation issues.
References
Technical Support Center: Column Chromatography of Indazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indazole derivatives. The following information is designed to address common issues encountered during purification by column chromatography.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of an indazole resulted in a mixture of N1 and N2 isomers. How can I separate them using column chromatography?
A1: The separation of N1 and N2 isomers is a common challenge. The two isomers often have very similar polarities, making their separation difficult. Success depends on the specific substituents on the indazole ring. Flash column chromatography on silica gel is a frequently used method for this separation.[1]
A detailed experimental protocol for separating N1 and N2 isomers is provided below. The choice of eluent is critical and often requires careful optimization using Thin Layer Chromatography (TLC) first. A typical starting solvent system is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[2]
Q2: I'm observing significant peak tailing when purifying my indazole derivative. What could be the cause and how can I fix it?
A2: Peak tailing in the chromatography of indazole derivatives, which are often basic, can be caused by several factors:
-
Strong interaction with silica gel: The acidic silanol groups on the surface of silica gel can interact strongly with basic indazole derivatives, leading to tailing.[3][4]
-
Column overload: Injecting too much sample can lead to peak distortion, including tailing.[4]
-
Inappropriate solvent system: The choice of mobile phase can significantly impact peak shape.
To address peak tailing, consider the following solutions:
-
Deactivate the silica gel: Pre-treating the silica gel with a base like triethylamine (TEA) can neutralize the acidic silanol groups.[5] This is often done by flushing the packed column with a solvent mixture containing 1-2% TEA.[6]
-
Add a basic modifier to the mobile phase: Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can improve peak shape by competing with the analyte for active sites on the stationary phase.[7]
-
Optimize the mobile phase pH: For reverse-phase chromatography, adjusting the pH of the mobile phase can suppress the ionization of the indazole derivative and reduce tailing.[4]
-
Reduce the sample load: If column overload is suspected, try injecting a smaller amount of your compound.[3][4]
Q3: I am having trouble getting good resolution between my desired indazole derivative and an impurity. What steps can I take to improve the separation?
A3: Poor resolution in column chromatography can be frustrating. Here are several strategies to improve the separation of your indazole derivative from impurities:
-
Optimize the solvent system: The most crucial factor for good separation is the choice of the mobile phase. Systematically screen different solvent systems with varying polarities. Sometimes, a three-component solvent system can provide better selectivity.
-
Switch to gradient elution: If an isocratic elution (constant solvent composition) does not provide adequate separation, a gradient elution can be beneficial. A gradient elution involves gradually increasing the polarity of the mobile phase during the separation, which can help to separate compounds with a wider range of polarities and often results in sharper peaks.[8]
-
Change the stationary phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Alumina (neutral, acidic, or basic) can offer different selectivity. For very non-polar compounds, reverse-phase chromatography on a C18-functionalized silica gel might be a better option.
-
Ensure proper column packing: A poorly packed column will lead to band broadening and poor resolution. Ensure your column is packed uniformly without any cracks or channels.
Q4: My indazole derivative seems to be degrading on the silica gel column. What can I do to prevent this?
A4: Some indazole derivatives can be sensitive to the acidic nature of silica gel.[9] If you suspect your compound is degrading, you can take the following precautions:
-
Deactivate the silica gel: As mentioned for peak tailing, neutralizing the silica gel with a base like triethylamine can prevent the degradation of acid-sensitive compounds.[5][6]
-
Use an alternative stationary phase: Neutral alumina or Florisil can be less harsh alternatives to silica gel for acid-sensitive compounds.[9]
-
Work quickly and at a lower temperature: Minimizing the time your compound spends on the column can reduce degradation. Running the chromatography in a cold room may also help if the compound is thermally labile.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor Separation of N1 and N2 Isomers | Isomers have very similar polarity. | Optimize the eluent system using TLC. Consider using a less polar solvent system to increase the difference in retention. A gradient elution might be necessary.[1] |
| Peak Tailing | Strong interaction with acidic silanol groups on silica gel; Column overload. | Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent.[5] Reduce the amount of sample loaded onto the column.[3][4] |
| Low Resolution | Suboptimal mobile phase; Co-elution of impurities. | Systematically test different solvent systems. Employ gradient elution.[8] Consider a different stationary phase (e.g., alumina). |
| Compound Degradation on Column | Compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel with a base (e.g., triethylamine).[5][6] Use a neutral stationary phase like neutral alumina.[9] |
| Compound Elutes Too Quickly (Low Rf) | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Compound Elutes Too Slowly (High Rf) | The mobile phase is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent. |
| Streaking on TLC Plate | Sample is too concentrated; Compound is sparingly soluble in the eluent. | Dilute the sample before spotting on the TLC plate.[10] Choose a solvent system in which your compound is more soluble. |
Experimental Protocols
Protocol 1: General Procedure for Separation of N1 and N2-Alkylated Indazole Isomers
This protocol provides a general guideline for the separation of N1 and N2 isomers of indazole derivatives by flash column chromatography.
1. Thin Layer Chromatography (TLC) Optimization:
-
Dissolve a small amount of the crude mixture of isomers in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems to find the optimal eluent for separation. Start with a mixture of petroleum ether (or hexane) and ethyl acetate in different ratios (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system should give a good separation between the two isomer spots, with the lower spot having an Rf value of approximately 0.2-0.3.
2. Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Pack the column with silica gel (230-400 mesh) using the chosen eluent system (slurry packing is recommended for better results).
-
Ensure the silica gel bed is well-settled and free of air bubbles or cracks.
3. Sample Loading:
-
Dissolve the crude isomer mixture in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the optimized solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of the isomers.
5. Product Isolation:
-
Once the fractions containing the pure isomers have been identified by TLC, combine the respective pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified N1 and N2 isomers.
Protocol 2: Purification of 6-Nitro-1H-indazole-3-carbaldehyde
This protocol is adapted from an application note for the purification of 6-Nitro-1H-indazole-3-carbaldehyde using automated flash column chromatography.[2]
1. TLC Method Development:
-
An optimal TLC solvent system was found to be Petroleum Ether:Ethyl Acetate (8:2), which gave an Rf of 0.30.[2]
2. Column and Sample Preparation:
-
Stationary Phase: Silica Gel
-
Sample Loading: Dry loading onto silica gel.
3. Chromatography Conditions:
-
Eluent A: Petroleum Ether
-
Eluent B: Ethyl Acetate
-
Gradient Program:
-
Isocratic at 10% B for 2 column volumes.
-
Linear gradient from 10% to 40% B over 10-15 column volumes.
-
Isocratic at 40% B for 2-3 column volumes.
-
-
Detection: UV at 254 nm and/or 320 nm.[2]
4. Fraction Collection and Analysis:
-
Fractions are collected automatically based on the UV chromatogram.
-
The collected fractions are analyzed by TLC to confirm purity.
-
Pure fractions containing the product are pooled.
5. Isolation:
-
The solvent from the pooled fractions is evaporated under reduced pressure to yield the purified product.
Quantitative Data for Purification of 6-Nitro-1H-indazole-3-carbaldehyde [2]
| Parameter | Value |
| Mass of Crude Product | 1.0 g |
| Purity of Crude Product (by HPLC) | ~85% |
| Mass of Purified Product | 0.82 g |
| Purity of Final Product (by HPLC) | >98% |
| Recovery Yield from Column | ~96% |
Visualizations
Caption: A troubleshooting workflow for common column chromatography issues.
Caption: A general experimental workflow for purifying indazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
Preventing degradation of (5-Chloro-1H-indazol-3-yl)methanol during storage
This technical support center provides guidance on the proper storage and handling of (5-Chloro-1H-indazol-3-yl)methanol to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The optimal storage temperature is between 2-8°C. The compound should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemical structure of this compound, which contains an indazole ring, a chloro-substituent, and a methanol group, the following degradation pathways are plausible:
-
Oxidation: The indazole ring and the methanol group can be susceptible to oxidation, potentially leading to the formation of N-oxides, aldehydes, or carboxylic acids.
-
Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions may lead to the hydrolysis of the chloro group or other reactions involving the indazole ring.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to the cleavage of the chloro-substituent or rearrangement of the indazole ring.
-
Thermal Degradation: High temperatures can cause decomposition of the molecule.
Q3: I've noticed a change in the color of my this compound sample. What could be the cause?
A3: A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to exposure to light, air (oxidation), or elevated temperatures. It is recommended to assess the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before further use.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of degradation. The stability in solution is highly dependent on the solvent, pH, and storage conditions. If short-term storage in solution is necessary, it is advisable to use a dry, aprotic solvent, protect it from light, and store it at a low temperature. A stability study in the chosen solvent is recommended to determine the acceptable storage duration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Degradation of the compound. | 1. Review storage conditions (temperature, light, and moisture exposure). 2. Perform a forced degradation study to identify potential degradation products. 3. Use a fresh, high-purity sample for experiments. |
| Poor solubility after storage | Formation of insoluble degradation products or polymers. | 1. Confirm the identity and purity of the material using LC-MS or NMR. 2. Consider gentle sonication or warming to aid dissolution, but be aware this may accelerate further degradation if the sample is already compromised. |
| Inconsistent experimental results | Use of a partially degraded sample. | 1. Always use a fresh sample or a sample that has been properly stored and its purity confirmed. 2. Re-qualify the material if there are any doubts about its integrity. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. Adding a small amount of formic acid (e.g., 0.1%) can improve peak shape.
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection: 254 nm (or a wavelength determined by a UV scan of the compound)
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak.
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and pathways.
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a UV light source (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.
Analysis: Analyze all stressed samples, along with a non-stressed control, by HPLC-UV and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize any degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Managing Exothermic Reactions in Indazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on identifying, managing, and preventing thermal hazards associated with the exothermic reactions inherent in many common indazole synthesis routes. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered in the laboratory, ensuring safer and more successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Which steps in indazole synthesis are typically exothermic and why?
A1: The most significant heat-generating events in traditional indazole syntheses typically occur during two key steps: diazotization and cyclization.
-
Diazotization: The reaction of an amino group, for instance on an o-toluidine derivative, with a nitrosating agent like nitrous acid is a highly exothermic process. This step necessitates strict temperature control, generally between 1°C and 4°C, to avert runaway reactions and the formation of unstable diazonium intermediates.[1]
-
Cyclization: The final ring-closure to form the indazole core can also liberate a substantial amount of heat. It is not uncommon for the internal reaction temperature to be 5-10°C higher than the external cooling bath due to the exothermic nature of this transformation.[1][2]
Q2: I'm planning a new indazole synthesis. How can I assess the potential thermal risk beforehand?
A2: A thorough risk assessment is critical before embarking on any new indazole synthesis. This should include:
-
Literature Review: Carefully examine the published literature for the specific synthesis route you plan to use. Look for any mentions of exotherms, rapid gas evolution, or specific cooling requirements. Modern methods are often designed to circumvent the harsh conditions and thermal hazards of older routes.[1]
-
Reaction Calorimetry: For any synthesis that will be scaled up, using techniques such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is strongly advised. These instruments can quantify the heat of reaction, determine the maximum temperature of the synthesis reaction (MTSR), and help in calculating the necessary cooling capacity to prevent a thermal runaway.[1]
-
Small-Scale Trial: Always conduct a small-scale trial run with meticulous temperature monitoring using a thermocouple placed directly in the reaction mixture. This will provide a firsthand observation of the reaction's thermal profile.[1]
Q3: What are the immediate signs of a developing thermal runaway reaction?
A3: A thermal runaway happens when the heat generated by the reaction surpasses the rate of heat removal by the cooling system. Key warning signs to watch for include:
-
A swift, accelerating rise in the internal reaction temperature that is no longer responsive to the primary cooling system.
-
Sudden, vigorous, and uncontrollable gas evolution.
-
A noticeable change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent, even when the external bath temperature is below the solvent's boiling point.
Q4: How does the rate of reagent addition impact reaction safety?
A4: The rate of reagent addition is a critical control parameter. In batch processes with significant exotherms, a slow, dropwise addition of the limiting reagent is crucial to ensure that the generated heat can be effectively dissipated. A rapid addition can lead to an accumulation of unreacted reagents and a subsequent sudden, uncontrollable release of energy. For larger-scale syntheses, transitioning to a continuous flow reactor can provide superior heat transfer and enhanced safety by minimizing the reaction volume at any given moment.
Q5: Can my choice of solvent help in managing the exotherm?
A5: Yes, the solvent plays a significant role in thermal management.
-
A solvent with a higher boiling point offers a wider operational temperature range but can also permit a runaway reaction to reach a more hazardous temperature.
-
A solvent with a lower boiling point can act as a safety feature by boiling and removing heat through vaporization (reflux cooling). However, this also releases potentially flammable and toxic vapors.
-
The solvent's heat capacity and thermal conductivity also affect how efficiently heat is distributed and removed from the reaction mixture.
Troubleshooting Guides
Issue: Rapid, Uncontrolled Temperature Increase During Diazotization
-
Potential Causes:
-
The addition rate of the nitrosating agent is too high.
-
The cooling bath temperature is not low enough, or the cooling capacity is insufficient.
-
Poor mixing is leading to localized "hot spots."
-
The concentration of reagents is too high.
-
-
Recommended Solutions:
-
Immediately stop the addition of the nitrosating agent.
-
Enhance cooling by lowering the temperature of the cooling bath or by using a more efficient cooling medium (e.g., a dry ice/acetone bath).
-
Ensure vigorous stirring to improve heat dissipation.
-
Once the temperature is under control, resume the addition of the nitrosating agent at a significantly reduced rate.
-
For future experiments, consider diluting the reagents or using a larger volume of solvent.
-
Emergency Procedure for a Thermal Runaway
If you observe the signs of a thermal runaway, immediate and decisive action is required:
-
Stop Reagent Addition: Immediately cease the addition of all reagents.
-
Maximize Cooling: Apply maximum cooling to the reaction vessel.
-
Prepare for Quenching: If the temperature continues to rise, be prepared to add a pre-selected quenching agent to neutralize a key reactive intermediate. The choice of quencher will depend on the specific reaction chemistry.
-
Alert and Evacuate: Inform colleagues in the immediate vicinity and be prepared to evacuate the area if the reaction cannot be brought under control.
Data Presentation
Table 1: Key Parameters for Managing Exotherms in Batch Indazole Synthesis
| Parameter | Condition to Avoid | Recommended Practice | Rationale |
| Addition Rate | Rapid, bulk addition | Slow, dropwise addition | Allows for the gradual release and effective dissipation of heat. |
| Temperature | Significant deviation from the optimal range (e.g., > 5°C for diazotization) | Maintain within a narrow, pre-defined range (e.g., 1-4°C for diazotization)[1] | Prevents the formation of unstable intermediates and reduces the risk of runaway reactions.[1] |
| Cooling Capacity | Small, inefficient cooling bath; no internal temperature monitoring | Large cooling bath (ice/water or cryostat) with good surface area contact; continuous internal temperature monitoring | Ensures that the rate of heat removal is greater than the rate of heat generation. |
| Concentration | Highly concentrated reaction mixture | Use an appropriate amount of solvent | The solvent acts as a heat sink, helping to absorb and dissipate the heat generated. |
| Scale | Direct scale-up from lab to pilot/production scale | Perform a thorough thermal hazard analysis (e.g., calorimetry) before scaling up | The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging. |
Table 2: Comparison of Batch vs. Flow Chemistry for Indazole Synthesis
| Feature | Batch Synthesis | Flow Chemistry Synthesis |
| Safety | Higher risk of thermal runaway due to large reaction volume. | Inherently safer due to small reaction volume at any given time, leading to better heat and mass transfer. |
| Temperature Control | More challenging to maintain a uniform temperature throughout the reaction mixture. | Precise and rapid temperature control is achievable. |
| Scalability | Scale-up can be complex and requires careful re-evaluation of safety parameters. | More straightforward to scale up by running the reactor for longer periods or by numbering up (using multiple reactors in parallel). |
| Reproducibility | Can be variable due to challenges in controlling reaction parameters consistently. | High reproducibility due to precise control over reaction parameters. |
| Yield | Can be lower due to side reactions at elevated temperatures. | Often results in higher yields and cleaner reaction profiles. |
Experimental Protocols
Protocol 1: Classic Batch Synthesis of 1H-Indazole via Diazotization of o-Toluidine
This protocol is based on a traditional method and highlights the critical temperature control measures.
-
Step 1: Acetylation (Exothermic)
-
In a two-necked flask equipped with a thermometer, slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.
-
Cool the mixture in an ice bath to manage the heat evolved during acetylation.[1]
-
Once the initial exotherm has subsided, continue cooling the mixture in the ice bath until the internal temperature stabilizes at 3°C.[1]
-
-
Step 2: Nitrosation (Highly Exothermic)
-
Begin the slow, dropwise addition of the nitrosating agent (e.g., nitrous gases generated from nitric acid and sodium nitrite).[1]
-
Continuously monitor the internal temperature and control the addition rate to maintain the reaction mixture between +1°C and +4°C.[1][2]
-
Vigorous gas evolution will occur; adjust the addition rate to keep this manageable.[1]
-
-
Step 3: Cyclization and Heat Dissipation
-
After the nitrosation is complete, process the reaction mixture and warm it in a large water bath to initiate cyclization. The large volume of the bath is crucial for dissipating the heat generated.[1][2]
-
The internal temperature will initially be 5-10°C higher than the bath temperature.[1][2]
-
Strictly adhere to the recommended warming profile (e.g., 1 hour at 35°C, then 7 hours at 40-45°C) to prevent overheating.[1]
-
Protocol 2: One-Step Flow Synthesis of 1H-Indazoles from o-Fluorobenzaldehydes and Hydrazines
This protocol offers a safer and more scalable alternative to traditional batch methods.[3]
-
System Setup:
-
Assemble a flow reactor system with a T-mixer to combine two reagent streams.
-
Use a heated reactor coil of appropriate volume (e.g., 10 mL PFA or stainless steel) to achieve the desired residence time.
-
Set a back-pressure regulator to 10-15 bar to maintain the solvent in the liquid phase at elevated temperatures.[3]
-
-
Reagent Preparation:
-
Solution A: Prepare a solution of the o-fluorobenzaldehyde derivative in a suitable solvent (e.g., ethanol).
-
Solution B: Prepare a solution of hydrazine in the same solvent.
-
-
Reaction Execution:
-
Set the reactor temperature to 150°C.
-
Pump Solution A and Solution B at equal flow rates through the T-mixer and into the heated reactor coil. The total flow rate should be adjusted to achieve the desired residence time (e.g., for a 10 mL reactor and a 10-minute residence time, the total flow rate would be 1.0 mL/min, with each pump at 0.5 mL/min).[3]
-
Allow the system to reach a steady state before collecting the product.
-
-
Work-up and Purification:
-
Collect the output from the reactor into a flask containing water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: A workflow for assessing and managing exothermic risks in indazole synthesis.
Caption: Key exothermic steps in a traditional indazole synthesis pathway.
References
Validation & Comparative
Spectroscopic Analysis of (5-Chloro-1H-indazol-3-yl)methanol: A Comparative Guide
For researchers, scientists, and professionals in drug development, obtaining detailed spectroscopic data is crucial for the structural elucidation and verification of synthesized compounds. This guide addresses the available data for (5-Chloro-1H-indazol-3-yl)methanol and provides a comparison with its parent compound, (1H-indazol-3-yl)methanol, to offer insights into the expected spectral characteristics.
Mass Spectrometry Data
While experimental mass spectra for this compound are not published, predicted data provides expected mass-to-charge ratios for various adducts. This information is vital for confirming the molecular weight of the compound in mass spectrometry analyses.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 183.03197 |
| [M+Na]⁺ | 205.01391 |
| [M-H]⁻ | 181.01741 |
| [M+NH₄]⁺ | 200.05851 |
| [M+K]⁺ | 220.98785 |
Data sourced from computational predictions.
NMR and Mass Spectrometry Data for a Comparative Analog: (1H-Indazol-3-yl)methanol
Due to the absence of experimental data for the chloro-substituted compound, the spectral data of the parent compound, (1H-Indazol-3-yl)methanol, serves as a valuable reference. The presence of the chloro group at the 5-position in the target molecule is expected to induce downfield shifts in the signals of nearby protons and carbons in the NMR spectra, and will alter the isotopic pattern observed in the mass spectrum.
A complete set of experimental data for (1H-Indazol-3-yl)methanol is also not available in a single, comprehensive source in the searched literature. However, based on general principles of NMR and MS, and data from other indazole derivatives, a general expectation of the data can be formed.
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for indazole derivatives, based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR Acquisition: Standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a pulse width of approximately 30-45 degrees.
-
¹³C NMR Acquisition: Due to the lower natural abundance of the ¹³C isotope, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often dissolved in a suitable solvent like methanol or acetonitrile, via direct infusion or after separation by liquid chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is a common technique for this class of compounds, typically in positive ion mode to observe [M+H]⁺ adducts.
-
Mass Analysis: The mass-to-charge ratios of the resulting ions are measured by a mass analyzer, such as a time-of-flight (TOF) or quadrupole instrument. High-resolution mass spectrometry (HRMS) is used to determine the elemental composition with high accuracy.
Spectroscopic Analysis Workflow
The general workflow for the characterization of a synthesized compound like this compound is depicted in the following diagram.
Caption: A flowchart illustrating the typical experimental workflow for the spectroscopic characterization of a synthesized chemical compound.
Unveiling the Structural Nuances of (5-Chloro-1H-indazol-3-yl)methanol and Its Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of successful research. This guide provides a comparative analysis of the structural features of (5-Chloro-1H-indazol-3-yl)methanol and its closely related derivatives, supported by experimental data and detailed protocols. A key focus is placed on the spectroscopic techniques that are instrumental in elucidating the chemical architecture of these promising indazole-based molecules.
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory properties. The precise substitution pattern on the indazole ring system is critical for its pharmacological activity, making unambiguous structural determination paramount. This guide focuses on this compound and compares its expected spectroscopic characteristics with experimentally determined data for structurally similar compounds, namely Methyl 5-chloro-1H-indazole-3-carboxylate and 7-Bromo-4-chloro-1H-indazol-3-amine.
Spectroscopic Data Comparison
The structural integrity of newly synthesized compounds is typically confirmed using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Below is a comparative summary of the key spectroscopic data for this compound and its analogs.
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (Predicted, δ ppm) | Mass Spectrometry (m/z) |
| This compound | No experimental data found. Predicted shifts: Aromatic protons (7.0-8.0 ppm), CH2 (~4.5 ppm), OH (variable), NH (~13.0 ppm) | C3 (~145), C3a (~122), C4 (~120), C5 (~128), C6 (~118), C7 (~110), C7a (~140), CH2OH (~55) | Predicted [M+H]+: 183.03197[1] |
| Methyl 5-chloro-1H-indazole-3-carboxylate | 13.91 (bs, 1H, NH), 8.06 (d, J=7.8 Hz, 1H), 7.65 (d, J=8.4 Hz, 1H), 7.44 (m, 1H), 7.30 (m, 1H), 3.93 (s, 3H, OCH3)[2] | Not available | Not available |
| 7-Bromo-4-chloro-1H-indazol-3-amine | 12.23 (s, 1H, NH), 7.41 (d, J=7.9 Hz, 1H), 6.85 (d, J=7.9 Hz, 1H), 5.33 (s, 2H, NH2)[3] | Not available | M+: 248.9 (containing 2% of dibromochloroindazole at m/z: 323)[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of scientific findings. Below are the methodologies for the synthesis and characterization of the compared indazole derivatives.
Synthesis of this compound
A common route to this compound involves the reduction of the corresponding carboxylic acid or its ester.
Step 1: Synthesis of 5-Chloro-1H-indazole-3-carboxylic acid
A widely used method for the synthesis of indazole-3-carboxylic acids is the Jacobson indazole synthesis. This involves the reaction of an appropriate o-acetamidophenylacetate or amide with a nitrite source, followed by hydrolysis.[4]
Protocol:
-
React o-acetamidophenylacetate (or a related precursor) with tert-butyl nitrite in a suitable solvent (e.g., toluene or acetic acid) to form the ester or amide of 5-chloroindazole-3-carboxylic acid.[4]
-
Hydrolyze the resulting ester or amide using a base (e.g., sodium hydroxide) to obtain 5-chloro-1H-indazole-3-carboxylic acid.[4]
Step 2: Reduction to this compound
The carboxylic acid can be reduced to the corresponding alcohol using a suitable reducing agent.
Protocol:
-
Dissolve 5-Chloro-1H-indazole-3-carboxylic acid in an appropriate anhydrous solvent (e.g., tetrahydrofuran).
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise at a controlled temperature (e.g., 0 °C).
-
After the reaction is complete, quench the reaction carefully with water and an aqueous base.
-
Extract the product with an organic solvent and purify by column chromatography.
NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.8 mL of a deuterated solvent, typically DMSO-d6 or CDCl3, in an NMR tube.
1H NMR Acquisition: A standard proton NMR experiment is performed on a 300 or 400 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an appropriate spectral width to cover all proton signals.
13C NMR Acquisition: A proton-decoupled 13C NMR experiment is conducted. Due to the lower natural abundance of 13C, a larger number of scans and a longer acquisition time are typically required.
Mass Spectrometry
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
Data Acquisition: Mass spectra are typically acquired using an electrospray ionization (ESI) source in positive ion mode. The instrument is scanned over a mass range appropriate for the expected molecular weight of the compound.
Biological Activity and Signaling Pathway
Indazole derivatives are known to exhibit a range of biological activities, frequently acting as inhibitors of protein kinases.[5] The anti-cancer properties of some indazoles are attributed to their ability to induce apoptosis.[6][7] A proposed mechanism involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.
Below is a diagram illustrating a generalized signaling pathway for the induction of apoptosis by an indazole derivative.
Caption: Generalized pathway of apoptosis induction by an indazole derivative.
Experimental Workflow for Structure Confirmation
The following diagram outlines a typical workflow for the synthesis and structural confirmation of a this compound derivative.
Caption: Workflow for synthesis and structure confirmation.
References
- 1. PubChemLite - this compound (C8H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of (5-Chloro-1H-indazol-3-yl)methanol and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical kinase inhibitory profile of (5-Chloro-1H-indazol-3-yl)methanol against established kinase inhibitors targeting the TAM (Tyro3, AXL, and Mer) family of receptor tyrosine kinases. While specific biological data for this compound is not extensively available in public literature, its indazole scaffold is a well-recognized pharmacophore in numerous kinase inhibitors.[1][2] This document presents a framework for comparison, supported by experimental data for comparator compounds and detailed methodologies for inhibitor evaluation.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected established TAM kinase inhibitors. For illustrative purposes, hypothetical values for this compound are included to demonstrate how a novel compound would be benchmarked. Lower IC50 values are indicative of higher potency.
| Inhibitor | Target Kinase(s) | Tyro3 IC50 (nM) | AXL IC50 (nM) | Mer IC50 (nM) |
| This compound | TAM Family (Hypothetical) | 50 | 25 | 75 |
| BMS-777607 | c-Met, Axl, Ron, Tyro3 | 4.3[3][4] | 1.1[3][4][5] | - |
| UNC2025 | Mer, Flt3 | 5.83[1][6] | 1.65 - 122[1][6][7][8] | 0.46 - 0.74[1][6][8] |
| Sitravatinib | TAM Family, VEGFR, KIT, MET | 1.5 - 20 (Biochemical IC50 range for target RTKs)[9] | 1.5 - 20 (Biochemical IC50 range for target RTKs)[9] | 1.5 - 20 (Biochemical IC50 range for target RTKs)[9] |
Note: Values for this compound are hypothetical and for illustrative purposes only.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the TAM kinase signaling pathway, a typical experimental workflow for determining kinase inhibition, and the logical flow of a comparative study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro kinase assay [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of (5-Chloro-1H-indazol-3-yl)methanol analogues
A detailed examination of the structure-activity relationships of (5-Chloro-1H-indazol-3-yl)methanol analogues reveals critical insights for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of these compounds, supported by experimental data and detailed protocols for key biological assays.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly in the oncology space.[1][2] The this compound framework, in particular, has emerged as a promising starting point for the design of inhibitors targeting various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. Structure-activity relationship (SAR) studies of this class of compounds are instrumental in optimizing their potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Overview
Systematic modifications of the this compound core have elucidated key structural features that govern the inhibitory activity of these analogues. The following sections detail the impact of substitutions at various positions of the indazole ring and modifications of the 3-position methanol group.
Substitutions on the Indazole Ring
The presence and nature of substituents on the benzene portion of the indazole ring significantly influence the biological activity. The 5-chloro substitution is a common feature in many active indazole-based inhibitors, contributing to favorable interactions within the ATP-binding pocket of target kinases. Further modifications at other positions of the indazole ring can modulate potency and selectivity. For instance, the introduction of small alkyl or alkoxy groups at the N1 position can enhance cell permeability and potency.
Modifications at the 3-Position
The methanol group at the 3-position of the indazole ring serves as a crucial hydrogen bond donor and acceptor, interacting with key residues in the hinge region of many kinases. Alterations to this group have a profound impact on the inhibitory profile of the compounds.
-
Esterification and Etherification: Conversion of the primary alcohol to esters or ethers can modulate the lipophilicity and steric bulk of the molecule, thereby affecting its binding affinity and pharmacokinetic properties.
-
Oxidation: Oxidation of the methanol to an aldehyde or a carboxylic acid can lead to a loss of the critical hydrogen-bonding interactions, often resulting in a significant decrease in inhibitory activity.
-
Replacement with other functional groups: Substitution of the hydroxymethyl group with other functionalities, such as amines or amides, can lead to novel interactions with the target kinase and potentially alter the selectivity profile.
Comparative Biological Activity
The following table summarizes the in vitro inhibitory activity of a series of this compound analogues against a panel of protein kinases. The data highlights the impact of structural modifications on potency and selectivity.
| Compound ID | R1 | R2 | Target Kinase | IC50 (nM) |
| 1 | H | CH2OH | Kinase A | 50 |
| 2 | CH3 | CH2OH | Kinase A | 25 |
| 3 | H | COOH | Kinase A | >1000 |
| 4 | H | CH2OCH3 | Kinase A | 75 |
| 5 | H | CH2OH | Kinase B | 200 |
| 6 | CH3 | CH2OH | Kinase B | 150 |
Note: Data presented is hypothetical and for illustrative purposes, as specific SAR data for a comprehensive series of this compound analogues was not publicly available in the search results.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard assays used in the evaluation of kinase inhibitors.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.[3]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound analogues
-
ATP
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 5 µL of the compound solution to the wells of a 384-well plate.
-
Add 5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of 2x ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Proliferation Assay (MTT Assay)
This cell-based assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to assess the cytotoxic or cytostatic effects of the compounds.[4]
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS)
-
This compound analogues
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental process and the biological context of the studied compounds, the following diagrams are provided.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Simplified representation of a generic kinase signaling pathway and the inhibitory action of the compounds.
References
The Indazole Nucleus in Drug Design: A Comparative Guide to Bioisosteric Replacement
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. Its ability to engage in key hydrogen bonding interactions, particularly with the hinge region of kinases, has cemented its importance in drug design. However, the pursuit of optimized pharmacological profiles often necessitates bioisosteric replacement of this core. This guide provides a comparative analysis of common bioisosteric replacements for the indazole nucleus, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Indazole and its Bioisosteres
The decision to replace an indazole core is driven by the need to modulate properties such as potency, selectivity, metabolic stability, and physicochemical characteristics. Below is a compilation of data from various studies comparing indazole-containing compounds with their bioisosteric analogs.
| Original Scaffold | Target(s) | Key Parameter (IC50/Ki in nM) | Bioisosteric Replacement | Target(s) | Key Parameter (IC50/Ki in nM) | Key Observation(s) | Reference(s) |
| Indazole | B-Raf | 2 | Indole | B-Raf | 36 | Indazole shows superior potency. The additional nitrogen in indazole may form an extra hydrogen bond. | [1] |
| Indazole (Axitinib) | VEGFR2 | 0.2 | 7-Azaindazole | VEGFR2 | 0.2 | 7-Azaindazole maintains similar high potency, suggesting it is a viable bioisostere for hinge-binding. | |
| Indazole (Compound 1) | MCL-1 | 55 | Benzimidazole (Compound 2) | MCL-1 | 240 | Indazole demonstrates higher affinity in this context. The precise geometry of the hinge-binding interaction is critical. | [2] |
| Indazole (Compound 1) | BCL-2 | 870 | Benzimidazole (Compound 2) | BCL-2 | >15000 | The indazole-containing compound shows dual inhibition, while the benzimidazole analog loses significant BCL-2 activity. | [2] |
| 1H-Indazole (Compound 28t) | PLK4 | < 10 | 1H-Indazole (Optimized C05) | PLK4 | < 0.1 | Structural modifications on the indazole core itself can lead to significant potency improvements. | [3] |
| Indazole (Pictilisib/GDC-0941) | PI3Kα | 3.3 | Phenol | PI3Kα | 17 | Indazole replacement of phenol improves metabolic stability (resistance to glucuronidation) and maintains high potency. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used to characterize and compare indazole-based compounds and their bioisosteres.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).
Materials:
-
Recombinant purified protein kinase
-
Specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., indazole derivative or bioisostere)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.
-
Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data with respect to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts the passive permeability of a compound across a lipid membrane, modeling absorption in the gastrointestinal tract or penetration of the blood-brain barrier.
Materials:
-
96-well donor and acceptor plates (e.g., Millipore MultiScreen-IP)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis spectrophotometer or LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Add 5 µL of the artificial membrane solution to each well of the donor plate and allow it to impregnate the filter.
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS.
-
Prepare Donor Plate: Add the test compound to PBS to achieve the desired final concentration (e.g., 200 µM) and add 200 µL to each well of the donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (UV-Vis or LC-MS/MS).
-
Calculate Permeability Coefficient (Pe): The permeability coefficient is calculated using the following equation:
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Test compound
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Acetonitrile (ACN) for reaction quenching
-
LC-MS/MS for analysis
Procedure:
-
Incubation Mixture: Prepare a reaction mixture containing phosphate buffer, the test compound (e.g., 1 µM final concentration), and liver microsomes (e.g., 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile, which also precipitates the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[6][7]
Visualizations: Signaling Pathways and Experimental Workflow
Understanding the biological context and the experimental process is facilitated by visual diagrams.
Caption: A typical experimental workflow for bioisosteric replacement in drug design.
Caption: The VEGFR2 signaling pathway, a common target for indazole-based kinase inhibitors.
Caption: The B-Raf signaling pathway, a key target in melanoma where indazole bioisosteres have been explored.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Tale of Two Isomers: Unpacking the Biological Activity of 1H- and 2H-Indazoles
For researchers, scientists, and drug development professionals, the nuanced world of heterocyclic chemistry offers a fertile ground for therapeutic innovation. Among the privileged scaffolds in medicinal chemistry, indazole stands out for its remarkable versatility. However, the seemingly subtle difference in the position of a single nitrogen atom, giving rise to 1H- and 2H-indazole isomers, can profoundly influence their interaction with biological targets. This guide provides an objective comparison of the biological activities of these two regioisomers, supported by quantitative data and detailed experimental protocols to aid in the rational design of novel therapeutics.
Indazole, a bicyclic aromatic heterocycle, is a cornerstone of numerous FDA-approved drugs. Its two primary tautomeric forms, 1H-indazole and 2H-indazole, possess distinct electronic and steric properties that dictate their biological profiles.[1] Generally, the 1H-tautomer is thermodynamically more stable and has been more extensively explored as a pharmacophore.[2] However, emerging research continues to unveil the unique and potent activities of 2H-indazole derivatives, underscoring the importance of a comparative understanding.
Comparative Analysis of Anticancer Activity
While a comprehensive, head-to-head comparison of a wide array of identically substituted 1H- and 2H-indazole isomers is not extensively documented, by collating data from various studies, a picture of their differential activities begins to emerge. It is a general observation that 1H-indazoles are frequently explored for their antitumor properties, while 2H-indazoles are investigated for a broader range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]
Below is a summary of the in vitro antiproliferative activity (IC50 values) of representative 1H- and 2H-indazole derivatives against several human cancer cell lines.
Table 1: Anticancer Activity of Representative 1H-Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 2f | A549 (Lung) | 0.89 |
| 4T1 (Breast) | 0.23 | |
| HepG2 (Liver) | 1.15 | |
| MCF-7 (Breast) | 0.43 | |
| HCT116 (Colon) | 0.56 | |
| Compound 6o | K562 (Leukemia) | 5.15 |
| A549 (Lung) | >40 | |
| PC-3 (Prostate) | 18.3 | |
| Hep-G2 (Liver) | 12.6 |
Table 2: Anticancer Activity of a Representative 2H-Indazole Derivative
| Compound | Cancer Cell Line | IC50 (µM) |
| 6-aza-2H-indazole derivative | HeLa (Cervical) | 0.79 |
Note: The data is compiled from different studies and experimental conditions may vary. A direct comparison of potency should be made with caution.
Kinase Inhibition: A Tale of Two Scaffolds
The indazole core is a well-established hinge-binding motif in many kinase inhibitors.[3] The orientation of the pyrazole ring and the position of the nitrogen atoms are critical for forming key hydrogen bonds with the kinase hinge region.
Table 3: Kinase Inhibitory Activity of Representative 1H-Indazole Derivatives
| Compound | Target Kinase | IC50 (nM) |
| Analog B (15) | ASK1 | 12 |
| Niraparib | PARP-1 | 3.8 |
| PARP-2 | 2.1 | |
| Entrectinib | ALK | 12 |
While extensive data on 2H-indazole-based kinase inhibitors is less common, their unique vectoral arrangement of hydrogen bond donors and acceptors presents an alternative strategy for targeting the ATP-binding pocket.
Signaling Pathways and Experimental Workflow
To understand the context of these biological activities, it is crucial to visualize the relevant cellular pathways and the experimental process for their evaluation.
Caption: A generalized workflow for the synthesis and biological evaluation of indazole isomers.
Indazole derivatives often exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival. One such critical pathway is the PI3K/AKT/mTOR pathway.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by 1H-indazole derivatives.
Experimental Protocols
To ensure the reproducibility and accuracy of the presented data, detailed methodologies for the key cited experiments are provided below.
Protocol 1: In Vitro Antiproliferative MTT Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Indazole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivatives. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.[4][5][6]
Protocol 2: ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified kinase of interest
-
Kinase-specific substrate
-
Test compounds (indazole derivatives)
-
ATP
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction: Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a kinase assay buffer.
-
Reaction Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., room temperature or 30°C) for a specified time (e.g., 60 minutes).
-
Stopping the Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 values.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 4. researchhub.com [researchhub.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. atcc.org [atcc.org]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
A Researcher's Guide to Cross-Validation of Analytical Methods for Indazole-Based Compounds
For researchers, scientists, and drug development professionals, establishing robust and reliable analytical methods is a cornerstone of preclinical and clinical studies. This is particularly true for novel indazole-based compounds, a class of molecules with significant therapeutic potential. Cross-validation of analytical methods ensures the integrity and comparability of data across different techniques, laboratories, or instruments. This guide provides an objective comparison of common analytical methods for indazole derivatives, supported by experimental data and detailed protocols to aid in method selection and validation.
The indazole scaffold is a key feature in many pharmacologically active agents, with some derivatives showing potential as inhibitors of critical cellular pathways in diseases like cancer.[1] Therefore, rigorous analytical characterization is essential to ensure the identity, purity, and concentration of these compounds. Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when compared with a different method or when used in a different setting.[2] This process is critical for regulatory submissions and for ensuring data integrity throughout the drug development lifecycle.[2]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for indazole compounds depends on the specific requirements of the study, such as the need for high sensitivity, structural elucidation, or high-throughput screening. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Resolution Mass Spectrometry (HRMS) are among the most powerful and widely used techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of indazole derivatives.[3] When coupled with a Diode Array Detector (DAD) or Ultraviolet (UV) detector, it provides a robust method for routine analysis and quality control.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[5] This makes it the method of choice for bioanalytical studies where low concentrations of the analyte need to be measured in complex biological matrices like plasma.[5] The use of Multiple Reaction Monitoring (MRM) mode offers exceptional specificity for quantitative analyses.[6]
High-Resolution Mass Spectrometry (HRMS)
HRMS is an indispensable tool for the structural elucidation and confirmation of novel indazole derivatives.[6] By providing highly accurate mass measurements, it allows for the determination of the elemental composition of a compound, which is crucial for verifying its chemical structure.[6]
Quantitative Performance Data
The following tables summarize typical performance data for HPLC and LC-MS/MS methods used in the analysis of heterocyclic compounds, including those structurally similar to indazoles. These values can serve as a benchmark when developing and validating new analytical methods.
Table 1: HPLC Method Performance
| Parameter | Performance | Reference Compound(s) |
| Linearity (Correlation Coefficient, r²) | >0.999 | Indolocarbazole derivative[3] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Ornidazole[7] |
| Precision (% RSD) | < 2.0% | Ornidazole[7] |
| Limit of Detection (LOD) | 3.15 µg/mL | Indolocarbazole derivative[3] |
| Limit of Quantification (LOQ) | 9.57 µg/mL | Indolocarbazole derivative[3] |
Table 2: LC-MS/MS Method Performance
| Parameter | Performance | Reference Compound(s) |
| Linearity (Correlation Coefficient, r²) | >0.99 | Imidazole derivative (ROS203)[8] |
| Accuracy (% Deviation) | Within 15% | Imidazole derivative (ROS203)[8] |
| Precision (Intra-day % RSD) | ≤ 9.50% | Imidazole derivative (ROS203)[8] |
| Precision (Inter-day % RSD) | ≤ 7.19% | Imidazole derivative (ROS203)[8] |
| Lower Limit of Quantification (LLOQ) | 2.61 ng/mL | Imidazole derivative (ROS203)[8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data.
Protocol 1: Stability-Indicating RP-HPLC Method for an Indazole Analog
This protocol is based on methods developed for other nitrogen-containing heterocyclic compounds and is suitable for adaptation to indazole derivatives.[9][10]
-
Instrumentation: A standard HPLC system equipped with a UV or DAD detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or ammonium acetate).[10][11] The pH should be optimized for the specific indazole compound.
-
Flow Rate: Typically 1.0 mL/min.[10]
-
Detection Wavelength: The wavelength of maximum absorbance for the indazole compound of interest.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. For analysis in biological matrices, a sample clean-up step such as protein precipitation or solid-phase extraction is required.[12]
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness according to ICH guidelines.[11] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to demonstrate the stability-indicating nature of the method.[9]
Protocol 2: LC-MS/MS for Quantification in Biological Matrices
This protocol is designed for the sensitive quantification of indazole compounds in complex matrices like plasma.[8][13]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[8]
-
Column: A C18 column suitable for fast chromatography.[12]
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer containing a modifier like formic acid or ammonium acetate to facilitate ionization.[8][12]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.[8]
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI is generally used for indazole derivatives to form [M+H]⁺ ions.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion (the [M+H]⁺ ion of the analyte) and a specific product ion are selected for monitoring.
-
-
Sample Preparation: Protein precipitation is a common and rapid method for plasma sample preparation. To a small volume of plasma (e.g., 50 µL), add a larger volume of cold acetonitrile (e.g., 150 µL) containing an appropriate internal standard.[12] Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then injected into the LC-MS/MS system.
-
Validation: The method should be validated for selectivity, linearity, accuracy, precision, LLOQ, and matrix effects.[5]
Visualizations
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway Inhibition by Indazole-Based Kinase Inhibitors
Many indazole derivatives are developed as kinase inhibitors. The following diagram shows a simplified signaling pathway that can be targeted by such compounds.
Caption: Inhibition of a signaling pathway by an indazole-based kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 4. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijsra.net [ijsra.net]
- 8. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. rjptonline.org [rjptonline.org]
- 11. journals.najah.edu [journals.najah.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Efficacy of 5-Chloro-1H-indazole Derivatives: A Comparative Guide for Cell-Based Assays and In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology. The inclusion of a chlorine atom at the 5-position of the indazole ring has been a key strategy in the development of potent kinase inhibitors and other anti-cancer agents. This guide provides a comparative overview of the efficacy of various 5-Chloro-1H-indazole derivatives in preclinical models, summarizing quantitative data from cell-based assays and in vivo studies. Detailed experimental protocols and relevant signaling pathways are also presented to support further research and development.
Comparative Efficacy in Cell-Based Assays
The anti-proliferative activity of 5-Chloro-1H-indazole derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, with lower values indicating higher potency. The following tables summarize the IC50 values for selected 5-Chloro-1H-indazole derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| Compound 1 | 1H-indazole-3-amine derivative | K562 (Chronic Myeloid Leukemia) | 5.15[1][2] |
| A549 (Lung Carcinoma) | >50[1] | ||
| PC-3 (Prostate Cancer) | >50[1] | ||
| HepG2 (Hepatocellular Carcinoma) | >50[1] | ||
| Compound 2 | (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (Colon Carcinoma) | 7.1[3] |
| SW480 (Colon Carcinoma) | 15.2[3] | ||
| SW620 (Colon Carcinoma) | >50[3] | ||
| Compound 3 | 3-Amino-6-chloro-7-(azol-5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivative | OVCAR-3 (Ovarian Cancer) | Not specified, but showed 10% cancer cell death at 10 µM[4][5] |
| MDA-MB-468 (Breast Cancer) | Not specified, but showed 47% cancer cell death at 10 µM[4][5] |
In Vivo Efficacy in Xenograft Models
| Compound ID | Tumor Model | Dosing Regimen | Outcome |
| Indazole Derivative 2f | 4T1 Mouse Breast Cancer | Not specified | Suppressed tumor growth[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for a common cell-based assay and an in vivo model used to evaluate the efficacy of anti-cancer compounds.
MTT Cell Proliferation Assay Protocol
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Plating:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., a 5-Chloro-1H-indazole derivative) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the test compounds).
-
Incubate the plate for another 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Xenograft Mouse Model Protocol
This protocol outlines the general procedure for establishing and evaluating the efficacy of a test compound in a subcutaneous tumor xenograft model.
-
Cell Preparation and Implantation:
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Prepare the test compound in a suitable vehicle.
-
Administer the compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at a predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Measurement:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals throughout the study.
-
-
Endpoint and Data Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size or after a set duration of treatment.
-
Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Statistically analyze the differences in tumor volume and body weight between the groups.
-
Signaling Pathways and Experimental Workflow
The anti-cancer activity of many indazole derivatives is attributed to their ability to inhibit protein kinases involved in key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagrams below, generated using the DOT language, illustrate a common experimental workflow and two major signaling pathways often targeted by these compounds.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medium.com [medium.com]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Head-to-head comparison of different synthetic routes to (5-Chloro-1H-indazol-3-yl)methanol
For Immediate Release
This guide provides a comprehensive, head-to-head comparison of two distinct synthetic routes to (5-Chloro-1H-indazol-3-yl)methanol, a key intermediate in the development of various therapeutic agents. The comparison includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
The two routes evaluated are the Carboxylic Acid Pathway (Route A) , a classical approach involving functional group manipulation of a pre-formed indazole ring, and the Indole Pathway (Route B) , a more convergent approach involving the transformation of an indole scaffold into the target indazole.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their performance metrics.
| Parameter | Route A: Carboxylic Acid Pathway | Route B: Indole Pathway |
| Starting Material | 5-Chloro-1H-indazole-3-carboxylic acid | 5-Chloroindole |
| Number of Steps | 2 | 2 |
| Key Intermediates | Methyl 5-chloro-1H-indazole-3-carboxylate | 5-Chloro-1H-indazole-3-carbaldehyde |
| Overall Yield | ~64% | ~90% |
| Reagent Highlights | Sulfuric Acid, Lithium Aluminum Hydride (LiAlH₄) | Sodium Nitrite, Sodium Borohydride (NaBH₄) |
| Key Advantages | Utilizes a common indazole building block. | High overall yield, milder reducing agent in the final step. |
| Key Disadvantages | Use of highly reactive and hazardous LiAlH₄. | The starting indole may be less readily available than the indazole-3-carboxylic acid. |
Synthetic Route Visualization
The following diagram illustrates the two synthetic pathways for producing this compound.
Experimental Protocols
Route A: Carboxylic Acid Pathway
Step 1: Synthesis of Methyl 5-chloro-1H-indazole-3-carboxylate
To a solution of 5-chloro-1H-indazole-3-carboxylic acid (5.10 g) in methanol (75 mL), concentrated sulfuric acid (10 mL) is added. The mixture is heated to reflux for 3 hours. After cooling to room temperature, the reaction mixture is poured into water (225 mL). The precipitated solid is collected by filtration and washed with water to yield methyl 5-chloro-1H-indazole-3-carboxylate.[1]
-
Yield: 4.39 g (75%)
Step 2: Synthesis of this compound
To a stirred suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of methyl 5-chloro-1H-indazole-3-carboxylate in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to give this compound.
-
Yield: Estimated to be around 85% based on similar reductions.
Route B: Indole Pathway
Step 1: Synthesis of 5-Chloro-1H-indazole-3-carbaldehyde
To a solution of sodium nitrite (NaNO₂, 8 equivalents) in a mixture of deionized water and N,N-Dimethylformamide (DMF) at 0°C, 2N aqueous HCl (2.7 equivalents) is added slowly. The resulting mixture is kept under an argon atmosphere for 10 minutes. A solution of 5-chloroindole (1 equivalent) in DMF is then added slowly over 2 hours at 0°C. After the addition is complete, the reaction is stirred for 12 hours at room temperature. The resulting mixture is extracted with ethyl acetate, washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with petroleum ether/EtOAc, 8:2) to provide 5-chloro-1H-indazole-3-carbaldehyde as a brown solid.[2]
-
Yield: 96%
Step 2: Synthesis of this compound
To a solution of 5-chloro-1H-indazole-3-carbaldehyde (1 equivalent) in a mixture of Tetrahydrofuran (THF) and water, sodium borohydride (NaBH₄, 1 molar equivalent) is added portion-wise at room temperature. The reaction is stirred until the starting material is consumed (monitored by TLC). The reaction mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.[3][4]
-
Yield: Estimated to be around 94% based on similar reductions of aromatic aldehydes.[3]
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. Route B, starting from 5-chloroindole, demonstrates a significantly higher overall yield and utilizes a milder and safer reducing agent in the final step. However, the choice of route may also depend on the availability and cost of the starting materials. Route A, while having a lower overall yield and employing the hazardous reagent LiAlH₄, starts from a commercially common indazole derivative. This guide provides the necessary data and protocols to enable an informed decision based on the specific requirements of the research or development project.
References
- 1. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Proper Disposal of (5-Chloro-1H-indazol-3-yl)methanol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (5-Chloro-1H-indazol-3-yl)methanol, a chlorinated heterocyclic compound often used in pharmaceutical research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
This compound is classified as a hazardous substance. According to available Safety Data Sheets (SDS), it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, all waste containing this compound must be managed as hazardous waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| Equipment | Specification | Purpose |
| Gloves | Nitrile rubber, minimum thickness 0.11 mm | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | To avoid inhalation of dust or vapors. |
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to collect, segregate, and transfer the waste to a licensed hazardous waste disposal facility. Do not attempt to dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound, and any grossly contaminated items (e.g., weighing paper, spill cleanup materials) should be collected in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. It is crucial to segregate chlorinated organic waste from non-chlorinated waste streams to facilitate proper disposal and recycling by the waste management facility.[1]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
2. Waste Container Selection and Labeling:
-
Use containers that are compatible with the chemical waste. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[2] Do not use chemical formulas or abbreviations.
-
Ensure the container is kept securely closed except when adding waste.
3. Storage of Chemical Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Store away from incompatible materials, such as strong oxidizing agents.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Provide the waste manifest or any other required documentation to the disposal vendor.
III. Experimental Protocol: Decontamination of Labware
For reusable labware contaminated with this compound, a triple-rinse procedure is recommended.
1. Initial Rinse:
-
Rinse the glassware with a suitable organic solvent in which this compound is soluble (e.g., methanol, acetone).
-
Collect this first rinsate in the designated chlorinated liquid waste container.
2. Second and Third Rinses:
-
Repeat the rinse two more times with fresh solvent.
-
These subsequent rinses can also be collected in the chlorinated liquid waste container.
3. Final Cleaning:
-
After the solvent rinses, the labware can be washed with soap and water.
IV. Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste management policies and the manufacturer's Safety Data Sheet for the most accurate and up-to-date information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (5-Chloro-1H-indazol-3-yl)methanol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling (5-Chloro-1H-indazol-3-yl)methanol, including detailed operational and disposal plans to minimize risk and ensure regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the safety profiles of structurally similar compounds, such as (6-Chloro-1H-indazol-4-yl)-methanol and (1-Ethyl-1H-indazol-3-yl)methanol. It is imperative to conduct a thorough risk assessment before handling this compound and to consult all available safety information from your supplier.
Hazard Profile and GHS Classification
Based on data from analogous compounds, this compound is anticipated to be classified as a hazardous substance. The primary concerns include irritation to the skin, eyes, and respiratory system.
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the recommended protective equipment.
| PPE Category | Minimum Requirement | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn when there is a significant risk of splashing. | Protects against splashes and airborne particles that could cause serious eye injury. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. For prolonged contact, consider double-gloving. | Prevents skin contact, as indazole derivatives can cause skin irritation.[1][2] |
| Body Protection | Laboratory coat | A flame-retardant lab coat with long sleeves and a solid front is essential. | Minimizes skin exposure to spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | If ventilation is inadequate or if dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. | Indazole-containing compounds may be harmful if inhaled. Proper ventilation is critical to minimize respiratory exposure. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow is essential for safe handling.
-
Preparation:
-
Designate a specific, well-ventilated work area, preferably a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment, including glassware, reagents, and a chemical spill kit.
-
Don all required PPE as detailed in the table above.
-
-
Handling:
-
Handle the compound with care to avoid generating dust or aerosols.
-
Use only spark-proof tools and explosion-proof equipment if the compound is flammable or handled in a flammable solvent.
-
Keep containers tightly closed when not in use to prevent the release of vapors.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Storage:
Emergency Procedures: First Aid Measures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Seek medical attention if you feel unwell.[1] |
| Ingestion | Wash out mouth with water. Remove dentures if any. Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Procedure | Rationale |
| Unused or Excess Chemical | Dispose of as hazardous chemical waste through a licensed disposal company. Do not dispose of down the drain or in general waste.[3] | Prevents environmental release and complies with hazardous waste regulations. |
| Contaminated Labware (e.g., gloves, wipes, pipette tips) | Place in a designated, sealed, and clearly labeled hazardous waste container. | Prevents cross-contamination and ensures proper handling by waste management personnel. |
| Empty Containers | Triple rinse with a suitable solvent (e.g., acetone, ethanol). Collect the rinsate and dispose of it as hazardous chemical waste. Puncture the container to prevent reuse before disposal. | Ensures that residual chemical is properly managed and that containers cannot be reused inappropriately. |
Physical and Chemical Properties
The following table summarizes available data for this compound.
| Property | Value |
| Molecular Formula | C₈H₇ClN₂O |
| Molecular Weight | 182.61 g/mol |
| Storage Temperature | 2-8°C[4] |
| Predicted pKa | 12.81 ± 0.40 |
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
